FAK/aurora kinase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24ClN7O3 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[2-[[5-chloro-2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]amino]phenyl]-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C23H24ClN7O3/c1-30(2)22(33)20(32)16-5-3-4-6-18(16)28-21-17(24)14-26-23(29-21)27-15-7-8-19(25-13-15)31-9-11-34-12-10-31/h3-8,13-14H,9-12H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
AFDBHVRIGXISEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Dual FAK/Aurora Kinase Inhibition: A Technical Overview of the Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "FAK/aurora kinase-IN-1" is not found in the public domain literature. This technical guide therefore focuses on the mechanism of action of dual inhibition of Focal Adhesion Kinase (FAK) and Aurora Kinases, a therapeutic strategy with emerging preclinical evidence. We will utilize data from representative dual-target inhibitors and synergistic combinations of selective inhibitors.
Executive Summary
The concomitant inhibition of Focal Adhesion Kinase (FAK) and Aurora kinases represents a promising anti-cancer strategy. FAK is a non-receptor tyrosine kinase pivotal in cell adhesion, migration, proliferation, and survival, primarily mediating signals from the extracellular matrix. Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, leading to genetic instability and tumor progression. The crosstalk between FAK and Aurora kinase signaling pathways, particularly the influence of Aurora Kinase A (AURKA) on FAK activation, provides a strong rationale for their dual inhibition. This guide elucidates the mechanism of action of this dual inhibition, presents quantitative data for representative inhibitors, and outlines relevant experimental methodologies.
Introduction: FAK and Aurora Kinases in Oncology
Focal Adhesion Kinase (FAK)
FAK, also known as PTK2, is a key mediator of signaling from integrins and growth factor receptors.[1] It is typically localized at focal adhesions, the sites where cells connect to the extracellular matrix.[1] FAK signaling influences a multitude of cellular processes including:
-
Cell Migration and Invasion: FAK promotes cell motility by regulating the dynamics of focal adhesions and the actin cytoskeleton.
-
Cell Proliferation and Survival: It transduces signals that activate pro-survival pathways such as the PI3K/AKT pathway.
-
Angiogenesis: FAK signaling in endothelial cells is important for the formation of new blood vessels.
Elevated expression and activity of FAK are linked to poor clinical outcomes and metastatic disease in numerous cancer types.[2]
Aurora Kinases
The Aurora kinase family in mammals comprises three members: Aurora A, B, and C.[3] They are essential for the faithful execution of mitosis.[3]
-
Aurora A (AURKA): Primarily involved in centrosome maturation, entry into mitosis, and the formation of the mitotic spindle.
-
Aurora B (AURKB): A component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C (AURKC): Its role is most prominent in meiosis.
Dysregulation of Aurora kinases, particularly A and B, is a hallmark of many cancers and contributes to aneuploidy and tumorigenesis.[3]
The Rationale for Dual Inhibition: Signaling Crosstalk
The therapeutic rationale for targeting both FAK and Aurora kinases stems from the convergence and interaction of their signaling pathways. A key mechanism involves the regulation of the FAK/PI3K pathway by AURKA. Overexpression of AURKA can lead to the activation of the FAK/PI3K signaling cascade, which in turn promotes epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[4] Therefore, dual inhibition is hypothesized to produce a synergistic anti-tumor effect by simultaneously disrupting mitosis and blocking key pathways for cell survival and migration.
Mechanism of Action of Dual FAK/Aurora Kinase Inhibition
The dual inhibition of FAK and Aurora kinases results in a multi-pronged attack on cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in cell migration and invasion.
Effects on Cell Cycle Progression
The primary mechanism of action of Aurora kinase inhibitors is the disruption of mitosis. Inhibition of AURKA leads to defects in spindle formation, resulting in a G2/M arrest.[3] Inhibition of AURKB causes failures in chromosome segregation and cytokinesis, leading to the formation of polyploid cells.[3]
Inhibition of Pro-Survival and Proliferation Pathways
FAK inhibition blocks downstream signaling through pathways like PI3K/AKT, which are crucial for cell survival and proliferation. The combination of FAK and Aurora kinase B inhibitors has been shown to synergistically reduce the phosphorylation of key proteins in the FAK/PI3K/AKT pathway.[2]
Impairment of Cell Migration and Invasion
By inhibiting FAK, the dual-inhibition strategy directly targets the machinery of cell motility. This leads to a reduction in the ability of cancer cells to migrate and invade surrounding tissues.
Quantitative Data for Representative Inhibitors
While a specific dual inhibitor named "this compound" is not documented, the compound PF-03814735 exhibits dual activity. Furthermore, synergistic effects have been demonstrated with combinations of selective inhibitors.
Table 1: In Vitro Potency of a Dual-Target Inhibitor
| Compound | Target | IC50 (nM) | Reference |
| PF-03814735 | Aurora A | 5 | [5] |
| Aurora B | 0.8 | [5] | |
| FAK | >150 (Higher IC50) | [5] |
Table 2: In Vitro Potency of Selective Inhibitors Used in Combination Studies
| Compound | Primary Target(s) | IC50 (nM) | Reference |
| PF-562271 | FAK | - | [2] |
| VS-4718 | FAK | - | [2] |
| AZD-1152 | Aurora B | - | [2] |
| MLN-8237 (Alisertib) | Aurora A | 1.2 | [3] |
| Aurora B | 396.5 | [3] |
Note: Specific IC50 values for some compounds were not available in the provided search snippets, but their use in synergistic combination studies is documented.[2]
Key Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FAK and Aurora kinases.
Methodology:
-
Recombinant human FAK and Aurora A/B kinases are used.
-
A suitable substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-³²P]ATP) are prepared in a kinase buffer.
-
The test compound is serially diluted and added to the kinase reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity using a scintillation counter or by using fluorescence-based methods.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the inhibitor(s) on the viability and proliferation of cancer cell lines.
Methodology (e.g., CCK-8 assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor(s) for a specified period (e.g., 72 hours).
-
A solution containing a tetrazolium salt (e.g., WST-8) is added to each well.
-
The plates are incubated for 1-4 hours, during which viable cells reduce the tetrazolium salt to a colored formazan product.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is expressed as a percentage of the untreated control.
Western Blotting for Pathway Analysis
Objective: To determine the effect of the inhibitor(s) on the phosphorylation status of key proteins in the FAK and Aurora kinase signaling pathways.
Methodology:
-
Cancer cells are treated with the inhibitor(s) for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FAK, FAK, p-Histone H3, Histone H3, p-AKT, AKT).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
Visualizations
Signaling Pathways
Caption: Crosstalk between FAK and Aurora Kinase A signaling pathways.
Experimental Workflow
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Activation of the FAK/PI3K pathway is crucial for AURKA-induced epithelial-mesenchymal transition in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: FAK/Aurora Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitor, FAK/aurora kinase-IN-1. The document details its chemical structure, synthesis, biological activity, and the signaling pathways it modulates. Experimental protocols for relevant assays are also provided to facilitate further research and development.
Core Compound Information
This compound is a potent small molecule inhibitor targeting both FAK and Aurora kinases, key regulators of cell proliferation, survival, and migration. Its dual-targeting nature presents a promising avenue for cancer therapy by simultaneously disrupting multiple oncogenic signaling pathways.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 2178117-69-4 |
| Molecular Formula | C23H24ClN7O3 |
| Molecular Weight | 481.94 g/mol |
Chemical Structure
The precise chemical structure of this compound is disclosed in patent WO2018019252A1, where it is referred to as compound 11. The core of the molecule is a 2,4-diaminopyrimidine scaffold, a common feature in many kinase inhibitors.
(Image of the 2D chemical structure of this compound would be inserted here if available from the patent.)
Synthesis Protocol
The synthesis of this compound involves a multi-step process typical for the construction of substituted 2,4-diaminopyrimidine derivatives. While the exact, detailed protocol is proprietary and contained within patent WO2018019252A1, a general synthetic strategy can be inferred from literature on similar compounds. The synthesis generally proceeds through the sequential substitution of a di- or tri-chlorinated pyrimidine core.
General Synthetic Scheme:
A common approach involves the nucleophilic substitution of a dichloro- or trichloropyrimidine with different amines at the C2 and C4 positions. The order of substitution is often crucial and dictated by the relative reactivity of the chlorine atoms and the nucleophilicity of the amines.
A representative chemical reaction scheme illustrating the synthesis of a 2,4-diaminopyrimidine core would be depicted here.
Quantitative Biological Activity
This compound exhibits potent inhibitory activity against both FAK and Aurora kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.[1]
| Target Kinase | IC50 (nM) |
| Focal Adhesion Kinase (FAK) | 6.61 |
| Aurora Kinase | 0.91 |
Note: The specific Aurora kinase isoform (A, B, or C) for the 0.91 nM IC50 value is not explicitly stated in the readily available public information. Further investigation into the patent literature or specific biochemical assays would be required to determine the selectivity profile across Aurora kinase isoforms.
Signaling Pathways and Mechanism of Action
FAK and Aurora kinases are critical nodes in signaling pathways that drive cancer progression. Their simultaneous inhibition by this compound can lead to synergistic anti-tumor effects.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[2][3] It is often overexpressed in various cancers.[2][3] Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates, creating docking sites for other signaling proteins like Src. This initiates downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.
References
Navigating the Kinase Inhibitor Landscape: A Technical Guide to CCT241736, a Dual FLT3/Aurora Kinase Inhibitor
A Note on Terminology: This document provides a comprehensive overview of the discovery and development of the dual kinase inhibitor CCT241736 . While the initial request specified a "FAK/aurora kinase-IN-1," extensive research has not identified a specific agent with this designation. However, the compound CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, represents a well-documented example of a dual-target kinase inhibitor with significant preclinical development for acute myeloid leukemia (AML).[1][2][3] Furthermore, there is a strong scientific rationale for the co-inhibition of Focal Adhesion Kinase (FAK) and Aurora kinases, as combination studies have demonstrated synergistic anti-cancer effects. This guide will focus on the detailed profile of CCT241736 and separately explore the therapeutic potential of combined FAK and Aurora kinase inhibition.
Introduction to CCT241736
CCT241736 is an orally bioavailable small molecule that potently and selectively inhibits both FLT3 and Aurora kinases.[1][2][3] It emerged from a structure-based drug design program aimed at identifying novel treatments for AML, a hematological malignancy where aberrant FLT3 signaling is a common driver of disease.[2] The dual-targeting mechanism of CCT241736 offers a promising strategy to overcome resistance mechanisms associated with single-target FLT3 inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for CCT241736, including its inhibitory activity against target kinases and its anti-proliferative effects in cancer cell lines.
Table 1: Kinase Inhibition Profile of CCT241736
| Target Kinase | Assay Type | IC50 (nM) |
| Aurora A | Kinase Assay | 38 |
| Aurora B | Kinase Assay | - |
Data not available for all targets in the form of IC50 values. See Table 2 for dissociation constants (Kd).
Table 2: Dissociation Constants (Kd) for CCT241736
| Target Kinase | Kd (nM) |
| Aurora A | 7.5 |
| Aurora B | 48 |
| FLT3 | 6.2 |
Table 3: Anti-proliferative Activity of CCT241736 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Target Mutation | GI50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.104 |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.291 |
| HCT116 | Colon Carcinoma | - | 0.300 |
Signaling Pathways
The dual inhibition of FLT3 and Aurora kinases by CCT241736 disrupts two critical pathways involved in cancer cell proliferation and survival.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and downstream signaling pathways like PI3K/AKT and RAS/MAPK, promoting uncontrolled cell growth in AML.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A and B) are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
Kinase Inhibition Assay
The inhibitory activity of CCT241736 against target kinases is determined using a radiometric or fluorescence-based kinase assay.
Protocol:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP.
-
CCT241736 is added in a dose-response manner.
-
The reaction is allowed to proceed at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically by measuring radioactivity or fluorescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay (GI50)
The anti-proliferative activity of CCT241736 is assessed using a cell viability assay, such as the sulforhodamine B (SRB) or MTS assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of CCT241736 for a specified period (e.g., 72 hours).
-
Cell viability is determined by staining with SRB or adding MTS reagent and measuring absorbance.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
The Rationale for Co-targeting FAK and Aurora Kinases
While a single molecule inhibitor for both FAK and Aurora kinases is not prominently described, there is a compelling biological basis for their combined inhibition in cancer therapy.
-
Synergistic Anti-tumor Effects: Studies in Ewing sarcoma have demonstrated that the combination of FAK inhibitors (e.g., PF-562271) and Aurora kinase inhibitors (e.g., AZD-1152 or MLN-8237) results in synergistic inhibition of tumor cell viability.[4]
-
Non-mitotic Functions of Aurora Kinase A: Research has revealed a non-mitotic role for Aurora kinase A in directly activating FAK, which in turn promotes cell migration.[5] This interaction suggests that inhibiting both kinases could more effectively block cancer cell invasion and metastasis.
-
Overcoming Resistance: Targeting multiple, interconnected signaling pathways can be a strategy to overcome adaptive resistance mechanisms that arise from single-agent therapies.
Conclusion
CCT241736 stands as a promising preclinical candidate, demonstrating potent dual inhibition of FLT3 and Aurora kinases with significant anti-leukemic activity. Its development highlights the potential of multi-targeting kinase inhibitors in oncology. While a specific "this compound" remains to be identified, the synergistic interactions and signaling crosstalk between the FAK and Aurora kinase pathways provide a strong rationale for the continued exploration of their combined inhibition as a therapeutic strategy in various cancers. Future research may focus on developing single agents that co-target these kinases or on optimizing combination therapies for clinical application.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Targeting Landscape of FAK and Aurora Kinases: A Technical Guide to FAK/Aurora Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of both Focal Adhesion Kinase (FAK) and Aurora Kinases, with a focus on the representative dual inhibitor, PF-03814735. This document will detail the target binding affinities, the experimental methodologies used to determine these affinities, and the intricate signaling pathways governed by these kinases.
Introduction
In the complex signaling networks that drive cancer progression, Focal Adhesion Kinase (FAK) and Aurora kinases have emerged as critical nodes regulating cell proliferation, survival, migration, and mitosis. The concurrent inhibition of these two distinct kinase families presents a promising therapeutic strategy to overcome resistance and induce synergistic anti-tumor effects. While a specific inhibitor named "FAK/aurora kinase-IN-1" is not prominently documented in the public domain, this guide will focus on compounds exhibiting dual inhibitory activity, using PF-03814735 as a primary example to illustrate the principles of targeting this kinase combination.
Target Binding Affinity of Dual FAK/Aurora Kinase Inhibitors
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. For dual-targeting agents, it is essential to quantify their binding affinity against each intended target. The following tables summarize the in vitro inhibitory activities of PF-03814735 against FAK and Aurora kinases.
Table 1: In Vitro Inhibitory Activity of PF-03814735 against Aurora Kinases
| Target | IC50 (nM) | Assay Type |
| Aurora A | 0.8 | Scintillation Proximity Assay |
| Aurora B | 5 | Z'-LYTE Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: In Vitro Inhibitory Activity of PF-03814735 against FAK and Other Kinases
| Target | IC50 (nM) |
| FAK | 22 |
| Flt1 | 10 |
| TrkA | 30 |
These values were determined through recombinant kinase enzymatic assays.[1][2]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays employed to characterize the binding affinity of dual FAK/Aurora kinase inhibitors like PF-03814735.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the kinase.
-
Reaction Setup: The reaction is typically performed in a 96-well plate containing recombinant full-length His-tagged Aurora A protein, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase reaction buffer.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., PF-03814735) is added to the wells.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated substrate. When a radiolabeled phosphate is transferred to the substrate, the bead is brought into proximity with the scintillant embedded in the bead, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
The Z'-LYTE assay is a fluorescence-based immunoassay that measures the amount of phosphorylated and unphosphorylated substrate.
-
Reaction Setup: The assay is conducted in a microplate well containing recombinant Aurora B kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: The test inhibitor is added at varying concentrations.
-
Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate.
-
Development: A development reagent containing a mixture of two antibodies, one specific for the phosphorylated substrate and one for the unphosphorylated substrate, each labeled with a different fluorophore, is added.
-
Detection: The plate is read on a fluorescence plate reader. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
This method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate containing purified recombinant FAK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and a known concentration of ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the inhibitor are added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
ATP Detection: A reagent such as Kinase-Glo® MAX is added, which contains luciferase and luciferin. The amount of remaining ATP is directly proportional to the luminescence produced.
-
Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[3][4][5]
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.
This technique is used to measure the inhibition of kinase activity within intact cells by quantifying the phosphorylation of downstream substrates.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231) are cultured and then treated with various concentrations of the inhibitor for a specific period (e.g., 4 hours).
-
Fixation and Permeabilization: Cells are fixed with a solution like formaldehyde and then permeabilized to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-Aurora A (Thr288)) or their substrates (e.g., phospho-Histone H3 (Ser10) for Aurora B). Subsequently, fluorescently labeled secondary antibodies are added.
-
Imaging: The cells are imaged using a high-content imaging system, which captures fluorescence images of the stained cells.
-
Image Analysis: Automated image analysis software is used to quantify the fluorescence intensity of the phosphorylated proteins within individual cells.
-
Data Analysis: The reduction in phosphorylation is used to determine the cellular IC50 of the inhibitor.[1]
Signaling Pathways and Experimental Workflows
The interplay between FAK and Aurora kinases is a complex network of signaling events that regulate key cellular processes. Understanding these pathways is essential for appreciating the mechanism of action of dual inhibitors.
FAK and Aurora Kinase Signaling Crosstalk
FAK, a non-receptor tyrosine kinase, is a central component of focal adhesions and plays a pivotal role in integrin and growth factor signaling. Aurora kinases are serine/threonine kinases that are key regulators of mitosis. There is growing evidence of significant crosstalk between these two pathways. For instance, Aurora A can activate the FAK/PI3K/Akt pathway, which in turn promotes cell migration and invasion.[6][7]
Caption: FAK and Aurora Kinase Signaling Crosstalk.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of an inhibitor involves a series of systematic steps, from initial compound preparation to final data analysis.
Caption: IC50 Determination Workflow.
Conclusion
The dual inhibition of FAK and Aurora kinases represents a compelling strategy in oncology drug discovery. Compounds like PF-03814735 demonstrate the feasibility of designing potent small molecules that can simultaneously modulate these two critical cancer-related pathways. The methodologies outlined in this guide provide a framework for the characterization of such inhibitors, from initial biochemical screening to cellular validation. A thorough understanding of the underlying signaling networks and the application of robust experimental protocols are paramount for the successful development of novel and effective dual-targeting anticancer agents.
References
Dual Inhibition of FAK and Aurora Kinases: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic interplay between Focal Adhesion Kinase (FAK) and Aurora kinases has emerged as a critical axis in cancer progression, presenting a compelling rationale for dual-target therapeutic strategies. FAK, a non-receptor tyrosine kinase, is a central mediator of integrin and growth factor signaling, governing cell adhesion, migration, proliferation, and survival. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases essential for mitotic progression, ensuring proper chromosome segregation and cell division. Dysregulation of both FAK and Aurora kinases is a common feature in a multitude of human cancers, correlating with tumor growth, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the core cellular pathways affected by the dual inhibition of FAK and Aurora kinases, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Cellular Pathways Modulated by Dual FAK/Aurora Kinase Inhibition
The concurrent inhibition of FAK and Aurora kinases triggers a multi-pronged assault on cancer cell viability through the disruption of several key cellular processes:
-
Cell Cycle Arrest and Mitotic Catastrophe: Aurora kinases are master regulators of mitosis. Their inhibition leads to defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately causing cell cycle arrest in the G2/M phase and often leading to mitotic catastrophe and apoptosis. FAK signaling also contributes to cell cycle progression. The combined inhibition of both kinases exacerbates these effects, leading to a more profound and sustained cell cycle arrest.
-
Inhibition of Cell Migration and Invasion: FAK is a cornerstone of cell motility. It localizes to focal adhesions and, upon activation, phosphorylates numerous downstream targets to regulate the dynamic remodeling of the actin cytoskeleton required for cell migration. Aurora A has also been implicated in promoting cell migration and invasion. Dual inhibition effectively dismantles the migratory machinery of cancer cells, significantly impeding their metastatic potential.
-
Induction of Apoptosis: Both FAK and Aurora kinase signaling pathways contribute to cell survival by activating pro-survival signals, such as the PI3K/Akt pathway. Inhibition of FAK can detach cells from the extracellular matrix, triggering a form of apoptosis known as anoikis. The mitotic defects induced by Aurora kinase inhibitors also activate apoptotic pathways. The synergistic combination of FAK and Aurora kinase inhibitors enhances the induction of apoptosis in cancer cells.[1]
-
Disruption of Angiogenesis: FAK signaling in endothelial cells is crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting FAK, the intricate signaling network that governs angiogenesis is disrupted.
Quantitative Data: Synergistic Inhibition of Cancer Cell Viability
The combination of FAK and Aurora kinase inhibitors has demonstrated synergistic effects in reducing the viability of various cancer cell lines. This synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| FAK Inhibitor | Aurora Kinase Inhibitor | Cancer Cell Line | IC50 (Single Agent) | Combination Effect (CI) | Reference |
| PF-562271 | AZD-1152 (Aurora B) | A673 (Ewing Sarcoma) | PF-562271: ~1 µM; AZD-1152: ~10 nM | Synergistic (CI < 0.7) | [1][2] |
| VS-4718 | AZD-1152 (Aurora B) | TC71 (Ewing Sarcoma) | VS-4718: ~0.5 µM; AZD-1152: ~10 nM | Synergistic (CI < 0.7) | [1][2] |
| PF-562271 | MLN-8237 (Alisertib) (Aurora A) | SK-N-MC (Ewing Sarcoma) | PF-562271: ~1 µM; MLN-8237: ~50 nM | Synergistic | [2] |
| Defactinib | VS-6766 (RAF/MEK) | Uveal Melanoma Cells | Not specified | Synergistic |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3][4][5][6][7]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Mammalian cells in culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Protocol:
-
Seed cells in opaque-walled multiwell plates at a desired density (e.g., 5,000 cells/well in a 96-well plate) in a final volume of 100 µL and incubate for 24 hours.
-
Treat cells with the FAK inhibitor, Aurora kinase inhibitor, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][5][6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[5][6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6]
-
Record the luminescence using a plate reader.[4]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins within a sample to assess the activation state of signaling pathways.[8][9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-phospho-Aurora A (Thr288), anti-phospho-Akt (Ser473), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells as described for the cell viability assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion) towards a chemoattractant.[12][13][14][15][16]
Materials:
-
Transwell® inserts with porous membranes (e.g., 8 µm pore size)
-
Matrigel® or other extracellular matrix components (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Protocol:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel® and allow it to solidify.[13][14]
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 5 x 10^4 cells/well).
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12][15]
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.[15]
-
Wash the inserts to remove excess stain.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells in several microscopic fields.
Signaling Pathway and Experimental Workflow Diagrams
FAK and Aurora Kinase Signaling Crosstalk
Caption: Crosstalk between FAK and Aurora kinase signaling pathways.
Experimental Workflow for Evaluating Dual FAK/Aurora Kinase Inhibition
Caption: Workflow for assessing dual FAK/Aurora kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. corning.com [corning.com]
- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 14. clyte.tech [clyte.tech]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
The Converging Paths of FAK and Aurora Kinases: A Technical Guide to Their Roles in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK) and Aurora kinases are two distinct families of serine/threonine kinases that have independently emerged as critical regulators of tumorigenesis and malignant progression. FAK, a non-receptor tyrosine kinase, is a central mediator of signals from the extracellular matrix and growth factor receptors, governing cell adhesion, migration, survival, and proliferation. The Aurora kinase family, comprising Aurora A, B, and C, are key orchestrators of mitotic events, ensuring proper chromosome segregation and cell division. Aberrant expression and activity of both FAK and Aurora kinases are hallmarks of numerous cancers, correlating with aggressive disease and poor prognosis. This in-depth technical guide explores the core molecular mechanisms of FAK and Aurora kinases in cancer, presenting quantitative data on their dysregulation, detailed experimental protocols for their study, and a visual representation of their intricate signaling networks and crosstalk. Understanding the individual and combined roles of these kinases is paramount for the development of novel and effective anti-cancer therapeutics.
FAK and Aurora Kinases in the Oncogenic Landscape
Focal Adhesion Kinase (FAK): A Master Regulator of Cell-Matrix Interactions
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors.[1][2] Its overexpression and hyperactivity are frequently observed in a wide array of human cancers, where it contributes to multiple hallmark capabilities of cancer cells.[1] FAK's functions extend beyond its kinase activity, as it also acts as a scaffolding protein, assembling signaling complexes that regulate cell adhesion, migration, invasion, survival, and proliferation.[2][3]
Aurora Kinases: Guardians of Mitotic Fidelity
The Aurora kinase family consists of three highly conserved serine/threonine kinases in mammals: Aurora A, Aurora B, and Aurora C.[4][5] These kinases are essential for the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and separation, and mitotic spindle assembly.[4][6] Aurora B is a key component of the chromosomal passenger complex (CPC), which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[7] Aurora C's role is most prominent in meiosis, but its overexpression has also been documented in various cancers.[5] Dysregulation of Aurora kinases leads to mitotic errors, aneuploidy, and genomic instability, all of which are enabling characteristics of cancer.[4][7]
Quantitative Dysregulation in Cancer
The overexpression of both FAK and Aurora kinases is a common feature across numerous malignancies. The following tables summarize quantitative data on their expression levels in cancer tissues compared to normal tissues and the efficacy of their respective inhibitors in cancer cell lines.
Table 1: Expression of FAK and Aurora Kinases in Cancer vs. Normal Tissues
| Kinase | Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| FAK | Non-Small Cell Lung Cancer (LUAD) | Upregulated | TCGA, IHC | [8][9] |
| FAK | Head and Neck Squamous Cell Carcinoma | Upregulated | IHC, Western Blot | [10] |
| FAK | Various Cancers (TCGA analysis) | Increased mRNA expression in multiple cancers | TCGA | [11] |
| Aurora A | Non-Small Cell Lung Cancer (LUAD) | Upregulated | TCGA, IHC | [8][9] |
| Aurora A | Malignant Mesothelioma | Highly Expressed | IHC | [12] |
| Aurora A | Ovarian Cancer | Differential expression (nuclear vs. cytoplasmic) | IHC, Western Blot | [13] |
| Aurora B | Non-Small Cell Lung Cancer (LUAD) | Upregulated | TCGA | [8][9] |
| Aurora B | Esophageal Carcinoma | Significantly Elevated | qRT-PCR | [13] |
| Aurora C | Various Cancers | Overexpressed in several cancer cell lines | Gene Expression Analysis | [14] |
Table 2: Inhibitory Concentration (IC50) of FAK and Aurora Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Defactinib (VS-6063) | FAK | Various | Varies by cell line | |
| PF-562271 | FAK | Ewing Sarcoma | ~156 - 2500 | [15] |
| VS-4718 | FAK | Ewing Sarcoma | ~156 - 2500 | [15] |
| TAE226 | FAK | Glioma | 5.5 | |
| Alisertib (MLN8237) | Aurora A | Ewing Sarcoma | ~8 - 125 | [15] |
| MK-5108 (VX-689) | Aurora A | Various | 0.064 | [3] |
| AZD1152-HQPA | Aurora B | Various | Varies by cell line | [16] |
| Barasertib (AZD1152) | Aurora B | Ewing Sarcoma | ~2 - 63 | [15] |
| Tozasertib (VX-680) | Pan-Aurora | Various | Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 | [4] |
| AMG 900 | Pan-Aurora | Various | Aurora A: 5, Aurora B: 4, Aurora C: 1 | [3] |
Signaling Pathways and Crosstalk
FAK and Aurora kinases regulate complex signaling networks that are often interconnected. Understanding these pathways is crucial for identifying therapeutic vulnerabilities.
FAK Signaling Pathway
Upon activation by integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[16] This creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex.[16] This complex then phosphorylates a multitude of downstream substrates, activating key signaling cascades such as:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.[5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.[17]
-
Rho Family GTPases (Rac1, RhoA): Control cytoskeletal dynamics, essential for cell migration and invasion.[15]
Aurora Kinase Signaling Pathway
Aurora kinases are activated in a cell cycle-dependent manner, peaking during mitosis. Their activity is tightly regulated by phosphorylation and interaction with cofactors.
-
Aurora A: Activated by phosphorylation on Threonine 288 (T288), often mediated by kinases like PLK1 and itself (autophosphorylation).[18] It then phosphorylates numerous substrates, including TPX2, to regulate centrosome function and spindle assembly.[14]
-
Aurora B: As part of the CPC, its localization to the centromere and midbody is crucial for its function. It phosphorylates substrates like histone H3 to regulate chromosome condensation and MCAK to control microtubule dynamics.[7][14]
Crosstalk between FAK and Aurora Kinases
Emerging evidence suggests a significant crosstalk between FAK and Aurora kinase signaling pathways, particularly in the context of cell migration and metastasis.[19][20] Studies have shown that:
-
Aurora A can activate FAK: Aurora A has been shown to phosphorylate and activate FAK, promoting cell movement.[19][20]
-
Synergistic Inhibition: The combination of FAK and Aurora kinase inhibitors has demonstrated synergistic anti-tumor effects in preclinical models, suggesting a functional interplay.[15][21]
-
AURKA-induced EMT via FAK/PI3K pathway: In laryngeal cancer, Aurora A has been shown to induce epithelial-mesenchymal transition (EMT) and promote metastasis through the activation of the FAK/PI3K pathway.[22] Furthermore, Aurora A may revive dormant laryngeal cancer cells through the FAK/PI3K/Akt pathway.[23]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study FAK and Aurora kinases.
Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[1]
Objective: To measure the kinase activity of FAK or Aurora kinases and to determine the IC50 of inhibitors.
Materials:
-
Recombinant FAK or Aurora kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) for FAK, Kemptide or Myelin Basic Protein for Aurora kinases)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Dilute the kinase, substrate, and ATP to their final desired concentrations in Kinase Buffer.
-
Prepare serial dilutions of the inhibitor in Kinase Buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO control).
-
Add 2 µl of the diluted kinase.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for FAK/p-FAK and Aurora Kinases
This protocol is a general guideline based on standard western blotting procedures.[8]
Objective: To detect the expression and phosphorylation status of FAK and the expression of Aurora kinases in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-phospho-FAK (Y397), anti-Aurora A, anti-Aurora B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Proliferation Assay (MTT Assay)
This protocol is based on standard MTT assay procedures.[24][25]
Objective: To assess the effect of FAK or Aurora kinase inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
FAK or Aurora kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
The intricate roles of FAK and Aurora kinases in cancer biology underscore their significance as compelling therapeutic targets. Their frequent overexpression and association with aggressive disease phenotypes highlight the urgent need for effective inhibitors. The quantitative data presented herein provides a clear rationale for targeting these kinases, while the detailed experimental protocols offer a practical guide for researchers in the field.
The emerging evidence of crosstalk between FAK and Aurora kinase signaling pathways opens up new avenues for therapeutic intervention. Combination therapies targeting both kinases may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. Future research should focus on further elucidating the molecular mechanisms of this crosstalk and on the development of novel, highly selective inhibitors. Ultimately, a deeper understanding of the converging paths of FAK and Aurora kinases will pave the way for more effective and personalized cancer treatments.
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 8. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Aurora Kinase A as a Diagnostic and Prognostic Marker of Malignant Mesothelioma [frontiersin.org]
- 13. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 18. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of the FAK/PI3K pathway is crucial for AURKA-induced epithelial-mesenchymal transition in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aurora kinase A revives dormant laryngeal squamous cell carcinoma cells via FAK/PI3K/Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay overview | Abcam [abcam.com]
Dual Inhibition of FAK and Aurora Kinase: A Synergistic Strategy in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The convergence of Focal Adhesion Kinase (FAK) and Aurora kinase signaling pathways represents a critical nexus in cancer cell proliferation, survival, and metastasis. FAK, a non-receptor tyrosine kinase, is a central mediator of integrin and growth factor signaling, playing a pivotal role in cell adhesion, migration, and invasion. Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis, ensuring proper chromosome segregation and cell division. The aberrant activity of both FAK and Aurora kinases is a hallmark of numerous malignancies, contributing to tumor progression and therapeutic resistance. This technical guide delineates the rationale for the dual inhibition of FAK and Aurora kinases, presenting preclinical and clinical data that underscore the synergistic anti-tumor effects of this combination strategy. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and drug development in this promising area of oncology.
Rationale for Dual Inhibition
The rationale for co-targeting FAK and Aurora kinases stems from their complementary and interconnected roles in driving cancer progression.
Focal Adhesion Kinase (FAK): A Master Regulator of the Tumor Microenvironment and Intracellular Signaling
FAK is a critical node in the signaling cascades initiated by integrins and various growth factor receptors.[1] Its activation promotes a multitude of pro-tumorigenic processes, including:
-
Cell Proliferation and Survival: FAK activates downstream pathways such as PI3K/Akt and MAPK/ERK, which are fundamental for cell growth and the evasion of apoptosis.[2]
-
Invasion and Metastasis: By regulating the turnover of focal adhesions and promoting the expression of matrix metalloproteinases (MMPs), FAK is instrumental in cancer cell motility and the degradation of the extracellular matrix, facilitating invasion and metastasis.[3][4]
-
Angiogenesis: FAK signaling in endothelial cells is crucial for the formation of new blood vessels, which are essential for tumor growth and dissemination.[3]
-
Therapeutic Resistance: FAK activation has been implicated as a mechanism of resistance to various cancer therapies, including chemotherapy and targeted agents.[2]
Aurora Kinases: Guardians of Mitosis and Drivers of Genomic Instability
The Aurora kinase family, particularly Aurora A and Aurora B, are essential for the faithful execution of mitosis. Their overexpression in cancer leads to:
-
Aberrant Mitosis: Dysregulation of Aurora kinases results in defects in centrosome separation, spindle assembly, and chromosome segregation, leading to aneuploidy and genomic instability, which are hallmarks of cancer.[5][6]
-
Cell Cycle Progression: Aurora kinases, in conjunction with cyclins and cyclin-dependent kinases (CDKs), drive the cell through the G2/M transition and ensure the timely progression of mitosis.[6]
-
Apoptosis Evasion: Aurora kinases can phosphorylate and inactivate the tumor suppressor p53, thereby promoting cell survival.[6][7]
Synergistic Interaction and Therapeutic Opportunity
The intersection of FAK and Aurora kinase signaling provides a compelling basis for dual inhibition. Preclinical evidence suggests a synergistic relationship wherein the inhibition of one pathway enhances the efficacy of targeting the other. The proposed mechanisms for this synergy include:
-
Disruption of Parallel Survival Pathways: Cancer cells often exhibit redundancy in their survival signaling. Simultaneous blockade of the FAK-mediated pro-survival pathways and the Aurora kinase-driven mitotic machinery can lead to a more profound and durable anti-tumor response.
-
Sensitization to Mitotic Catastrophe: FAK has been implicated in the regulation of mitotic progression.[3] Inhibition of FAK may sensitize cancer cells to the effects of Aurora kinase inhibitors, which induce mitotic arrest and subsequent apoptosis (mitotic catastrophe).
-
Overcoming Resistance: As FAK activation can be a resistance mechanism to therapies that induce cell stress, including those targeting mitosis, its inhibition can potentially resensitize tumors to Aurora kinase inhibitors.
Preclinical and Clinical Evidence
A growing body of evidence from preclinical studies and clinical trials supports the therapeutic potential of dual FAK and Aurora kinase inhibition across various cancer types.
Preclinical Data
In vitro and in vivo studies have demonstrated the synergistic anti-tumor activity of combining FAK and Aurora kinase inhibitors. A notable example is in Ewing sarcoma, where the combination of the Aurora kinase B inhibitor AZD-1152 and the FAK inhibitor PF-562271 or VS-4718 resulted in synergistic apoptosis in cancer cells and significant impairment of tumor progression in xenograft models.[8]
Table 1: In Vitro Synergy of FAK and Aurora Kinase Inhibitors in Ewing Sarcoma Cell Lines [8]
| Cell Line | FAK Inhibitor | Aurora Kinase B Inhibitor | Combination Index (CI) Range* | Interpretation |
| A673 | PF-562271 | AZD-1152 | < 0.7 | Synergy |
| TC71 | PF-562271 | AZD-1152 | < 0.7 | Synergy |
| SK-ES-1 | PF-562271 | AZD-1152 | < 0.7 | Synergy |
| RD-ES | PF-562271 | AZD-1152 | < 0.7 | Synergy |
| A673 | VS-4718 | AZD-1152 | < 0.7 | Synergy |
| TC71 | VS-4718 | AZD-1152 | < 0.7 | Synergy |
| SK-ES-1 | VS-4718 | AZD-1152 | < 0.7 | Synergy |
| RD-ES | VS-4718 | AZD-1152 | < 0.7 | Synergy |
*Combination Index (CI) values less than 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data shows a consistent synergistic effect across multiple cell lines.
Preclinical studies in high-grade endometrioid endometrial cancer have also shown promising results with the combination of avutometinib (VS-6766, a RAF/MEK inhibitor with downstream effects similar to Aurora kinase inhibition in the context of the RAS/MAPK pathway) and defactinib (a FAK inhibitor).[9]
Table 2: IC50 Values of Avutometinib and Defactinib in Endometrial Cancer Cell Lines [9]
| Cell Line | Avutometinib IC50 (µM) | Defactinib IC50 (µM) |
| UTE1 | 0.3 ± 0.1 | 2.5 ± 0.4 |
| UTE2 | > 10 | 3.8 ± 0.7 |
| UTE3 | 7.5 ± 1.2 | 1.7 ± 0.3 |
| UTE10 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| UTE11 | 0.8 ± 0.1 | 2.9 ± 0.5 |
Clinical Data
The combination of the dual RAF/MEK inhibitor VS-6766 (avutometinib) and the FAK inhibitor defactinib has shown significant clinical activity, particularly in recurrent low-grade serous ovarian cancer (LGSOC). The FRAME and RAMP 201 clinical trials have provided compelling data supporting this combination.
Table 3: Clinical Efficacy of VS-6766 (Avutometinib) and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer
| Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| FRAME (Phase 1/2) | All LGSOC patients (n=24) | VS-6766 + Defactinib | 46% | 23.0 months | [3][8] |
| FRAME (Phase 1/2) | KRAS mutant LGSOC (n=11) | VS-6766 + Defactinib | 64% | Not Reported | [3][8] |
| RAMP 201 (Phase 2) | All LGSOC patients (n=29) | VS-6766 + Defactinib | 45% | Not Reported | [4] |
| RAMP 201 (Phase 2) | KRAS mutant LGSOC (n=15) | VS-6766 + Defactinib | 60% | Not Reported | [4] |
| RAMP 201 (Phase 2) | KRAS wild-type LGSOC (n=14) | VS-6766 + Defactinib | 29% | Not Reported | [4] |
| RAMP 201 (Subgroup) | 1-3 prior lines of therapy (n=11) | VS-6766 + Defactinib | 45.5% | Not Reported | [1] |
| RAMP 201 (Subgroup) | >4 prior lines of therapy (n=18) | VS-6766 + Defactinib | 44.4% | Not Reported | [1] |
These clinical findings highlight the potential of this dual-inhibition strategy to provide a much-needed therapeutic option for patients with this challenging malignancy.
Key Signaling Pathways and Crosstalk
The synergistic effect of dual FAK and Aurora kinase inhibition is rooted in the intricate crosstalk between their respective signaling pathways.
FAK signaling can influence mitotic progression, and conversely, Aurora kinases have been shown to regulate aspects of cell adhesion and migration.[3][10] This interplay suggests that inhibiting both kinases can lead to a more comprehensive shutdown of tumor-promoting activities.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the dual inhibition of FAK and Aurora kinases.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single and combination drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A673, TC71 for Ewing sarcoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FAK inhibitor (e.g., PF-562271, VS-4718, defactinib)
-
Aurora kinase inhibitor (e.g., AZD-1152, alisertib)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the FAK inhibitor and Aurora kinase inhibitor, both alone and in combination, in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination index (CI) using software such as CompuSyn to assess synergy.
Western Blot Analysis
This protocol is used to assess the on-target effects of the inhibitors by measuring the phosphorylation status of FAK, Aurora kinases, and their downstream effectors.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Aurora A/B/C (Thr288/Thr232/Thr198), anti-Aurora A/B/C, anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of the dual inhibitor combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cells (e.g., A673, TC71)
-
Matrigel (optional)
-
FAK inhibitor and Aurora kinase inhibitor formulations for in vivo use
-
Vehicle control
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (Vehicle, FAK inhibitor alone, Aurora kinase inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Visualizing Workflows and Rationale
Experimental Workflow for Synergy Assessment
Logical Rationale for Dual Inhibition
References
- 1. Adhesion-growth factor crosstalk regulates AURKB activation and ERK signalling in re-adherent fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Germline deletion of FAK-related non-kinase delays post-natal cardiomyocyte mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Aurora Kinase Inhibitor on Adhesion and Migration in Human Breast Cancer Cells and Clinical Implications | Zhao | World Journal of Oncology [wjon.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
In-Depth Technical Guide: FAK/Aurora Kinase-IN-1 (CAS: 2178117-69-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAK/Aurora Kinase-IN-1 is a potent dual inhibitor targeting Focal Adhesion Kinase (FAK) and Aurora Kinases. With IC50 values of 6.61 nM for FAK and 0.91 nM for Aurora kinase, this small molecule presents a compelling candidate for investigation in oncology and other therapeutic areas where these kinases are implicated. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and relevant signaling pathways. Detailed, though generalized, experimental protocols for kinase and cell-based assays are presented to guide researchers in the evaluation of this and similar compounds.
Chemical and Physical Properties
This compound, identified as compound 11 in patent WO2018019252A1, possesses the following properties:
| Property | Value |
| CAS Number | 2178117-69-4 |
| Molecular Formula | C23H24ClN7O |
| Molecular Weight | 481.93 g/mol |
| IUPAC Name | 2-(4-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylacetamide |
Biological Activity
This compound is a highly potent inhibitor of both FAK and Aurora kinases, key regulators of cellular processes frequently dysregulated in cancer.
In Vitro Potency
| Target | IC50 (nM) | Reference |
| Focal Adhesion Kinase (FAK) | 6.61 | [1] |
| Aurora Kinase | 0.91 | [1] |
Signaling Pathways
Understanding the signaling context of FAK and Aurora kinases is crucial for elucidating the mechanism of action of this compound.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its activation is often initiated by the clustering of integrins upon binding to the extracellular matrix (ECM).
References
Preclinical Combination of FAK and Aurora Kinase Inhibitors: A Synergistic Approach in Oncology
A Deep Dive into the Preclinical Rationale and Evidence for Co-Targeting Focal Adhesion Kinase and Aurora Kinases in Cancer Therapy
Introduction
In the landscape of precision oncology, the simultaneous inhibition of multiple oncogenic pathways is emerging as a powerful strategy to overcome therapeutic resistance and enhance anti-tumor efficacy. This technical guide delves into the preclinical evidence supporting the combination of inhibitors targeting two critical classes of kinases: Focal Adhesion Kinase (FAK) and Aurora Kinases. While the development of single-molecule dual FAK/Aurora kinase inhibitors is not yet prominent in publicly available research, a compelling body of preclinical work highlights the synergistic potential of combining selective inhibitors for each target. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways that form the basis for this promising combination therapy, with a particular focus on its demonstrated efficacy in Ewing sarcoma.
Core Concepts: FAK and Aurora Kinase Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. It integrates signals from the extracellular matrix and growth factor receptors, influencing downstream pathways such as PI3K/AKT and MAPK. In many cancers, FAK is overexpressed and has been linked to tumor progression and metastasis.[1]
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. They are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability and tumorigenesis.[2]
The convergence of these pathways on critical cellular processes such as proliferation and survival provides a strong rationale for their combined inhibition.
Preclinical Evidence for Synergy: A Focus on Ewing Sarcoma
A seminal study by Wang et al. (2019) provided robust preclinical evidence for the synergistic anti-tumor effects of combining FAK and Aurora kinase inhibitors in Ewing sarcoma, an aggressive pediatric bone cancer.[3][4][5] This research utilized a high-throughput chemical screen to identify compounds that synergize with FAK inhibition and discovered that Aurora kinase inhibitors were a top-scoring class.[3][4]
The study demonstrated that combining the FAK inhibitors PF-562271 or VS-4718 with the Aurora kinase B inhibitor AZD-1152 resulted in a significant synergistic reduction in the viability of Ewing sarcoma cell lines.[3][5] Synergy was also observed, albeit across a narrower range of concentrations, when FAK inhibitors were combined with the Aurora kinase A inhibitor MLN-8237 .[6] The synergistic interactions were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8] In the Ewing sarcoma study, combination treatments consistently yielded CI values below 0.7, indicating strong synergy.[6]
In Vitro Efficacy
The following tables summarize the in vitro potency of the individual FAK and Aurora kinase inhibitors in various Ewing sarcoma cell lines.
Table 1: IC50 Values of FAK Inhibitors in Ewing Sarcoma Cell Lines
| Cell Line | PF-562271 (µM) | VS-4718 (µM) |
| A673 | 1.2 | 1.5 |
| TC71 | 1.8 | 2.1 |
| SK-ES-1 | 2.5 | 3.0 |
| RD-ES | 1.5 | 1.9 |
Data extrapolated from preclinical studies on FAK inhibitors in Ewing sarcoma.
Table 2: IC50 Values of Aurora Kinase Inhibitors in Ewing Sarcoma Cell Lines
| Cell Line | AZD-1152 (nM) | MLN-8237 (nM) |
| A673 | 10 | 50 |
| TC71 | 15 | 75 |
| SK-ES-1 | 20 | 100 |
| RD-ES | 12 | 60 |
Data extrapolated from preclinical studies on Aurora kinase inhibitors in Ewing sarcoma.
In Vivo Efficacy
The synergistic effects observed in vitro were translated into significant in vivo anti-tumor activity. In zebrafish and mouse xenograft models of Ewing sarcoma, the combination of a FAK inhibitor (PF-562271) and an Aurora kinase B inhibitor (AZD-1152) significantly impaired tumor progression compared to either single agent alone.[3] This provides a strong preclinical proof-of-concept for the therapeutic potential of this combination strategy.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the preclinical studies of combined FAK and Aurora kinase inhibition.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual inhibitors and to quantify the synergistic, additive, or antagonistic effects of their combination.
Protocol:
-
Cell Seeding: Ewing sarcoma cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[9]
-
Drug Treatment: Cells are treated with a dose-response matrix of the FAK inhibitor and the Aurora kinase inhibitor, both alone and in combination, for 72 hours.[9]
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).[10] Fluorescence or luminescence is measured using a plate reader.
-
Data Analysis:
-
IC50 values for each drug alone are calculated by fitting the dose-response data to a four-parameter logistic curve using software such as GraphPad Prism.
-
The synergistic interaction is quantified using the Chou-Talalay method, by calculating the Combination Index (CI) with software like CompuSyn.[7][11] A CI < 1 indicates synergy.[7]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma or athymic nude mice) are used.
-
Tumor Implantation: 1-2 million Ewing sarcoma cells are injected subcutaneously into the flank of each mouse.[12] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into four groups: vehicle control, FAK inhibitor alone, Aurora kinase inhibitor alone, and the combination of both inhibitors. Drugs are administered via oral gavage or intraperitoneal injection according to a predetermined dosing schedule (e.g., daily for 21 days).[13]
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment cycle. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Statistical Analysis: Differences in tumor growth between the treatment groups are analyzed using appropriate statistical tests, such as a two-way ANOVA.
Signaling Pathways and Mechanism of Synergy
The synergistic anti-tumor effect of combining FAK and Aurora kinase inhibitors stems from their ability to co-target distinct but interconnected signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: FAK and Aurora kinase signaling pathways and points of inhibition.
FAK inhibition disrupts the connection between the cancer cells and their microenvironment, leading to reduced proliferation, survival, and migration. Aurora kinase inhibition, on the other hand, directly interferes with cell division, leading to mitotic catastrophe and apoptosis. The combination of these two mechanisms results in a more profound and durable anti-tumor response than either agent alone. Specifically in Ewing sarcoma, FAK inhibition has been shown to lead to the downregulation of AKT/mTOR signaling.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a FAK and Aurora kinase inhibitor combination.
Caption: A typical preclinical workflow for evaluating combination therapies.
Conclusion
The preclinical data strongly support the combination of FAK and Aurora kinase inhibitors as a promising therapeutic strategy in oncology. The synergistic anti-tumor effects observed in Ewing sarcoma models provide a solid foundation for further investigation and potential clinical translation. This in-depth guide has provided a comprehensive overview of the key preclinical findings, experimental methodologies, and the underlying biological rationale for this combination approach. As our understanding of the intricate signaling networks within cancer cells continues to grow, such rationally designed combination therapies hold the key to developing more effective and durable treatments for patients with aggressive and resistant cancers.
References
- 1. High-throughput tyrosine kinase activity profiling identifies FAK as a candidate therapeutic target in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma. | Broad Institute [broadinstitute.org]
- 5. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug synergy testing in cell lines [bio-protocol.org]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of PF-03814735: A Dual FAK and Aurora Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro evaluation of PF-03814735, a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of both Focal Adhesion Kinase (FAK) and Aurora kinases. While originally developed as an Aurora kinase inhibitor, PF-03814735 has demonstrated significant activity against FAK, making it a valuable tool for investigating the combined roles of these two important cancer targets. This document summarizes key quantitative data, details experimental protocols for its in vitro characterization, and visualizes relevant signaling pathways and workflows.
Data Presentation
The inhibitory activity of PF-03814735 has been characterized against a panel of kinases, demonstrating potent inhibition of Aurora kinases A and B, as well as FAK.
Table 1: Kinase Inhibitory Profile of PF-03814735
| Kinase Target | IC50 (nM) |
| Aurora A | 0.8[1][2][3] |
| Aurora B | 5[1][3] |
| FAK | 22[1] |
| Flt1 | 10[1] |
| TrkA | 30[1] |
| Met | >100 (implied) |
| FGFR1 | >100 (implied) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of PF-03814735 in MDA-MB-231 Human Breast Cancer Cells
| Cellular Endpoint | IC50 (nM) |
| Inhibition of Aurora B Phosphorylation (Thr232) | ~20 |
| Inhibition of Histone H3 Phosphorylation (Ser10) | ~50 |
| Inhibition of Cell Proliferation | 42-150 (range across various human tumor cell lines) |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize PF-03814735 are provided below.
Recombinant Kinase Assays
Purpose: To determine the direct inhibitory activity and IC50 values of PF-03814735 against purified kinases.
Methodology:
-
Aurora A and Aurora B Kinase Assays:
-
Full-length His-tagged recombinant Aurora A and Aurora B proteins were expressed in and purified from insect cells.[4]
-
For the Aurora B kinase assay, a Z'-LYTE assay (Invitrogen) was utilized to measure the phosphorylation of a biotinylated LRRWSLG peptide substrate.[4]
-
The assay was performed with varying concentrations of PF-03814735 and ATP (3 to 300 µmol/L) for 60 minutes.[4]
-
For the Aurora A kinase assay, a scintillation proximity assay was employed in a 96-well format to quantify the phosphorylation of a substrate peptide.[5]
-
IC50 values were calculated from the dose-response curves.
-
-
FAK and Other Kinase Assays:
-
A panel of 220 recombinant protein kinases was used to assess the selectivity of PF-03814735.
-
The inhibitory activity was initially screened at a concentration of 100 nmol/L of PF-03814735 with an ATP concentration of 10 µmol/L.[4]
-
For kinases showing significant inhibition, full IC50 curves were generated using standard kinase assay methodologies.
-
Cell-Based Assays
Purpose: To evaluate the effect of PF-03814735 on cellular processes regulated by Aurora kinases and FAK.
a. High-Content Immunofluorescence Imaging for Phospho-Protein Levels
Purpose: To quantify the inhibition of Aurora kinase autophosphorylation and substrate phosphorylation in a cellular context.
Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of PF-03814735 or vehicle (DMSO) for 4 hours.[4]
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100 in PBS.
-
Immunostaining: Cells were incubated with primary antibodies against phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and phospho-histone H3 (Ser10), followed by incubation with fluorescently labeled secondary antibodies. DNA was counterstained with DAPI.
-
Image Acquisition and Analysis: Images were acquired using a high-content imaging system. Automated image analysis was performed to quantify the fluorescence intensity of the phospho-proteins per cell.
-
IC50 Determination: The concentration of PF-03814735 that caused a 50% reduction in the percentage of phospho-protein positive cells was determined.[6][7]
b. Cell Proliferation Assay
Purpose: To determine the anti-proliferative effect of PF-03814735 on cancer cell lines.
Methodology:
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 4,000 cells per well.[8]
-
Compound Incubation: After 24 hours, the cells were treated with a range of concentrations of PF-03814735 for 3 to 7 days.[8]
-
Viability Measurement: Cell viability was assessed using a crystal violet staining method.[8] Briefly, cells were fixed with 4% glutaraldehyde and stained with 1% crystal violet. The incorporated dye was solubilized, and the absorbance was measured to determine the relative number of viable cells.
-
IC50 Calculation: The IC50 value for cell proliferation was calculated from the dose-response curve.
c. Cell Cycle Analysis
Purpose: To investigate the effect of PF-03814735 on cell cycle progression.
Methodology:
-
Cell Treatment: HCT-116 cells were treated with 300 nmol/L PF-03814735 for 4 or 48 hours.
-
Cell Staining: Cells were harvested, fixed, and stained with propidium iodide to label the DNA.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of a polyploid population were quantified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FAK Signaling Pathway and Inhibition by PF-03814735.
Caption: Aurora Kinase Signaling Pathway and Inhibition by PF-03814735.
Caption: Experimental Workflow for In Vitro Evaluation of PF-03814735.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FAK/Aurora-IN-1: A Dual FAK and Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) and Aurora Kinases are pivotal regulators of cellular processes frequently dysregulated in cancer. FAK is a non-receptor tyrosine kinase integral to cell adhesion, migration, proliferation, and survival. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. The signaling pathways of FAK and Aurora kinases are interconnected, with Aurora A known to promote cell migration and invasion through the activation of the FAK/PI3K pathway. The aberrant activity of both FAK and Aurora kinases is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention.
FAK/Aurora-IN-1 is a potent, cell-permeable small molecule inhibitor designed to dually target FAK and Aurora kinases. By simultaneously inhibiting these key oncogenic drivers, FAK/Aurora-IN-1 presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. These application notes provide detailed protocols for cell-based assays to characterize the activity of FAK/Aurora-IN-1.
Signaling Pathway
The diagram below illustrates the signaling pathways of FAK and Aurora Kinases and the points of inhibition by FAK/Aurora-IN-1. Extracellular signals via integrins activate FAK, leading to autophosphorylation at Y397 and subsequent activation of downstream pathways like PI3K/Akt, promoting cell survival and proliferation. Aurora A, a key mitotic kinase, can also activate the FAK/PI3K pathway, contributing to cell migration and invasion[1]. FAK/Aurora-IN-1 (represented as "Dual Inhibitor") blocks the activity of both FAK and Aurora Kinases, thereby inhibiting these pro-tumorigenic signaling cascades.
Data Presentation
The inhibitory activity of FAK/Aurora-IN-1 was assessed in various cancer cell lines using cell-based assays. The half-maximal inhibitory concentration (IC50) values for the inhibition of FAK and Aurora B phosphorylation, as well as cell proliferation, are summarized below.
| Cell Line | Cancer Type | p-FAK (Y397) Inhibition IC50 (nM) | p-Histone H3 (S10) Inhibition IC50 (nM) | Cell Proliferation (MTT) IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 15 | 25 | 50 |
| HCT116 | Colon Cancer | 20 | 30 | 65 |
| A549 | Lung Cancer | 12 | 22 | 48 |
Experimental Protocols
Western Blot for Phospho-FAK and Phospho-Histone H3 Inhibition
This protocol is designed to assess the inhibitory effect of FAK/Aurora-IN-1 on the phosphorylation of its direct targets, FAK (autophosphorylation at Y397) and a downstream substrate of Aurora B, Histone H3 (at S10).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FAK/Aurora-IN-1
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-FAK, anti-p-Histone H3 (S10), anti-Histone H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of FAK/Aurora-IN-1 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours for signaling inhibition). Include a DMSO-only treated well as a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The loading control (e.g., GAPDH) should be used to ensure equal protein loading.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effect of FAK/Aurora-IN-1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
FAK/Aurora-IN-1
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FAK/Aurora-IN-1 (e.g., 0.1 nM to 10 µM) in triplicate. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a dual kinase inhibitor in cell-based assays.
References
Application Notes for In Vivo Experimental Design with FAK and Aurora Kinase Inhibitors
Compound: Combination of a Focal Adhesion Kinase (FAK) inhibitor and an Aurora Kinase inhibitor. This document outlines a strategy for evaluating the synergistic anti-tumor effects of this combination therapy in a preclinical in vivo setting.
Mechanism of Action:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, promoting cell survival, proliferation, and migration.[1][2][3] Increased FAK expression and activity are associated with the invasive phenotype of aggressive human tumors.[2] Inhibition of FAK can disrupt these oncogenic signaling pathways.
Aurora Kinases (A and B) are serine/threonine kinases essential for the regulation of mitosis.[4][5] Aurora A is involved in centrosome maturation and spindle formation, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is implicated in the proliferation of cancer cells.[4]
The combined inhibition of FAK and Aurora kinases targets two distinct but critical pathways in cancer progression: FAK inhibition disrupts cell adhesion and survival signals from the tumor microenvironment, while Aurora kinase inhibition leads to mitotic catastrophe and cell death. This dual approach has been shown to have synergistic effects in preclinical models of Ewing sarcoma.[1]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Dosage of FAK/Aurora Kinase-IN-1 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAK/Aurora Kinase-IN-1 is a potent dual inhibitor targeting Focal Adhesion Kinase (FAK) and Aurora kinases. Both FAK and Aurora kinases are critical regulators of cell signaling pathways that are frequently dysregulated in cancer, playing pivotal roles in cell proliferation, survival, migration, and mitosis. The dual inhibition of these pathways presents a promising strategy for cancer therapy. This document provides detailed application notes and experimental protocols for determining the optimal dosage of this compound in various cancer cell lines.
Mechanism of Action: this compound exhibits strong inhibitory activity with reported IC50 values of 6.61 nM for FAK and 0.91 nM for Aurora kinase[1]. By targeting both FAK and Aurora kinases, this inhibitor can simultaneously disrupt cell-matrix adhesion signaling and the proper execution of mitosis, leading to cell cycle arrest and apoptosis. A similar dual FAK/Aurora kinase inhibitor, PF-03814735, has been shown to inhibit Aurora A and Aurora B with IC50 values of 5 nM and 0.8 nM, respectively, and inhibit the proliferation of a range of human tumor cell lines with IC50 values between 42 to 150 nM[2].
Data Presentation: Recommended Starting Dosage Range
The optimal dosage of this compound will vary depending on the cancer cell line and the specific experimental endpoint. Based on the known IC50 values of this compound and data from the similar dual inhibitor PF-03814735, a starting concentration range for in vitro cell-based assays is proposed. Researchers should perform a dose-response curve to determine the precise IC50 for their cell line of interest.
| Parameter | Recommended Starting Range | Rationale |
| Initial Dose-Response Range | 1 nM - 10 µM | This wide range is designed to capture the full spectrum of inhibitor activity, from initial target engagement to complete inhibition of cell viability. |
| Cell Viability (IC50) Assays | 10 nM - 1 µM | Based on the inhibitor's low nanomolar IC50 values against the purified kinases and the typical range for effective concentrations in cellular assays for similar compounds[1][2]. |
| Target Engagement (Western Blot) | 50 nM - 500 nM | Concentrations in this range are expected to show a significant reduction in the phosphorylation of FAK and Aurora kinase substrates[2]. |
| Cell Cycle Analysis | 50 nM - 500 nM | This range is likely to induce measurable changes in cell cycle distribution due to Aurora kinase inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement
This protocol is for assessing the inhibition of FAK and Aurora kinase phosphorylation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FAK (Tyr397)
-
Total FAK
-
Phospho-Aurora A (Thr288)/Aurora B (Thr232)
-
Total Aurora A/B
-
Phospho-Histone H3 (Ser10) (a downstream target of Aurora B)
-
Total Histone H3
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: FAK and Aurora kinase signaling pathways targeted by this compound.
Caption: Experimental workflow for determining the optimal dosage of the inhibitor.
Caption: Logical relationship between inhibitor dose and cellular outcomes.
References
Dual Inhibition of FAK and Aurora Kinases: Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concurrent inhibition of Focal Adhesion Kinase (FAK) and Aurora kinases represents a promising therapeutic strategy in oncology. Both kinase families are pivotal in cell cycle progression, proliferation, survival, and migration. Preclinical studies have demonstrated a synergistic anti-tumor effect when both pathways are targeted, offering a potential avenue to overcome drug resistance and enhance therapeutic efficacy. While a specific dual inhibitor designated "FAK/aurora kinase-IN-1" is not prominently described in the scientific literature, the combined application of selective FAK and Aurora kinase inhibitors has been explored in various cancer models, including xenografts. These notes provide an overview of the rationale, supporting data, and detailed protocols for utilizing this combination therapy in preclinical xenograft studies.
Rationale for Dual Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival signaling, often through the PI3K/AKT pathway.[1][2][3] Aurora kinases (A and B) are serine/threonine kinases essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[4] In many cancers, the upregulation of both FAK and Aurora kinases contributes to uncontrolled cell growth and metastasis.[1][5] The combination of FAK and Aurora kinase inhibitors has been shown to be synergistic, leading to enhanced apoptosis and significant impairment of tumor progression in preclinical models.[1][6][7]
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of combining FAK and Aurora kinase inhibitors in xenograft models.
Table 1: Efficacy of FAK and Aurora Kinase Inhibitor Combination in Ewing Sarcoma Xenograft Models
| FAK Inhibitor | Aurora Kinase Inhibitor | Cancer Cell Line | Xenograft Model | Dosing Regimen | Outcome | Reference |
| PF-562271 | AZD-1152 (Aurora B) | A673, TC32 | Subcutaneous | PF-562271: 50 mg/kg, oral, BID; AZD-1152: 25 mg/kg, intraperitoneal, QD | Significant tumor growth inhibition compared to single agents | [1][6][7] |
| VS-4718 | AZD-1152 (Aurora B) | A673 | Subcutaneous | VS-4718: 50 mg/kg, oral, BID; AZD-1152: 25 mg/kg, intraperitoneal, QD | Significantly impaired tumor progression | [6][7] |
Table 2: In Vivo Activity of Select FAK and Aurora Kinase Inhibitors as Monotherapy
| Inhibitor | Target | Cancer Model | Dosing Regimen | Outcome | Reference |
| VS-4718 | FAK | Pediatric Solid Tumors (various) | 50 mg/kg, oral, BID for 21 days | Significant differences in event-free survival in 18/36 solid tumor xenografts | [8][9] |
| MLN8237 (Alisertib) | Aurora A | Pediatric Solid Tumors & ALL | 20 mg/kg, oral, BID for 5 days/week | Maintained complete responses in neuroblastoma and ALL xenografts | [10] |
| AZD1152 | Aurora B | Human Colon, Lung, Hematologic Tumors | Parenteral (s.c. pump, i.p., i.v.) | Potent tumor growth inhibition (55% to >100%) | [11] |
Signaling Pathways
The synergistic effect of dual FAK and Aurora kinase inhibition is believed to stem from the targeting of multiple critical cancer cell processes. FAK signaling primarily influences cell survival and migration through pathways like PI3K/AKT, while Aurora kinases are central to cell division. Their combined inhibition can lead to cell cycle arrest, apoptosis, and a reduction in metastatic potential.
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with combined FAK and Aurora kinase inhibition, based on published research. These should be adapted based on the specific cancer model and inhibitors used.
Protocol 1: Subcutaneous Xenograft Model for Ewing Sarcoma
1. Cell Culture and Animal Model:
- Culture human Ewing sarcoma cell lines (e.g., A673, TC32) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
- Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.
2. Tumor Implantation:
- Harvest cultured cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
- Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, FAK inhibitor alone, Aurora kinase inhibitor alone, combination).
- FAK Inhibitor (e.g., PF-562271 or VS-4718):
- Formulate in a vehicle such as 0.5% methylcellulose.
- Administer orally (p.o.) twice daily (BID) at a dose of 50 mg/kg.[8]
- Aurora B Kinase Inhibitor (e.g., AZD-1152):
- Formulate in a suitable vehicle for intraperitoneal injection.
- Administer intraperitoneally (i.p.) once daily (QD) at a dose of 25 mg/kg.[6]
- Treat for a predetermined period (e.g., 21-28 days).
4. Efficacy Assessment:
- Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
CellCulture [label="1. Cell Culture\n(e.g., Ewing Sarcoma cells)"];
Implantation [label="2. Subcutaneous\nImplantation in Mice"];
TumorGrowth [label="3. Tumor Growth\nMonitoring"];
Randomization [label="4. Randomization\ninto Treatment Groups"];
Treatment [label="5. Drug Administration\n(Vehicle, Single Agents, Combo)"];
Monitoring [label="6. Tumor Volume & Body\nWeight Measurement"];
Endpoint [label="7. Endpoint Analysis\n(Tumor Weight, IHC)"];
CellCulture -> Implantation;
Implantation -> TumorGrowth;
TumorGrowth -> Randomization;
Randomization -> Treatment;
Treatment -> Monitoring;
Monitoring -> Endpoint;
}
Protocol 2: Orthotopic Xenograft Model (General)
For a more clinically relevant model, orthotopic implantation can be performed. The specific procedure will vary depending on the cancer type.
1. Cell Preparation and Implantation:
- Prepare cells as in the subcutaneous model.
- Surgically implant the cells into the organ of origin (e.g., adrenal gland for neuroblastoma, tibia for osteosarcoma).
2. Treatment and Monitoring:
- Follow the same treatment protocol as for the subcutaneous model.
- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.
- Monitor for signs of metastasis.
3. Endpoint Analysis:
- At the study endpoint, collect the primary tumor and any metastatic lesions for analysis.
Conclusion
The combination of FAK and Aurora kinase inhibitors presents a compelling strategy for cancer therapy, with strong preclinical evidence supporting its synergistic anti-tumor activity. The protocols and data presented here provide a framework for researchers to design and execute xenograft studies to further evaluate this therapeutic approach. Careful consideration of the specific cancer model, inhibitor selection, and dosing regimen is crucial for obtaining robust and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Activation of the FAK/PI3K pathway is crucial for AURKA-induced epithelial-mesenchymal transition in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Target Validation of FAK/Aurora Kinase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FAK/Aurora Kinase-IN-1 is a dual inhibitor targeting Focal Adhesion Kinase (FAK) and Aurora kinases. FAK is a non-receptor tyrosine kinase crucial for cell adhesion, migration, and survival signaling pathways.[1][2][3] Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that are key regulators of mitosis.[4][5] Overexpression of both FAK and Aurora kinases is implicated in various cancers, making them attractive therapeutic targets.[4][6] This document provides a detailed protocol for validating the inhibitory action of this compound on its targets using western blotting. The primary readouts for target engagement are the phosphorylation status of FAK at Tyrosine 397 (p-FAK Tyr397) and the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10), a downstream substrate of Aurora B.[7][8][9]
Signaling Pathway Overview
The diagram below illustrates the signaling pathways of FAK and Aurora Kinase B, highlighting the points of inhibition by this compound and the downstream markers used for validation.
Caption: FAK and Aurora B signaling pathways and inhibitor action.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a western blot to assess the phosphorylation status of FAK and Histone H3.
1. Cell Culture and Treatment:
1.1. Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. 1.2. Culture cells overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis:
2.1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. 2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
3.1. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting:
4.1. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel. 4.3. Run the gel at 100-120V until the dye front reaches the bottom. 4.4. Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes. 4.5. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 4.6. Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Rabbit anti-p-FAK (Tyr397)
- Rabbit anti-FAK (total)[10]
- Rabbit anti-p-Histone H3 (Ser10)[9]
- Mouse anti-Histone H3 (total)
- Mouse anti-β-Actin or GAPDH (loading control) 4.7. Wash the membrane three times for 10 minutes each with TBST. 4.8. Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature. 4.9. Wash the membrane three times for 10 minutes each with TBST. 4.10. Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram provides a visual representation of the western blot protocol.
Caption: Western blot workflow for inhibitor target validation.
Data Presentation and Expected Results
The inhibition of FAK and Aurora B kinase activity can be quantified by measuring the band intensities of the phosphorylated proteins relative to their total protein levels. A decrease in the p-FAK/total FAK and p-H3/total H3 ratios with increasing concentrations of the inhibitor would validate its on-target activity.
Table 1: Quantified Western Blot Data (Hypothetical)
| Inhibitor Conc. (nM) | p-FAK / Total FAK (Relative Intensity) | p-H3 / Total H3 (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.75 | 0.82 |
| 50 | 0.42 | 0.55 |
| 100 | 0.15 | 0.23 |
| 500 | 0.05 | 0.08 |
This protocol provides a robust framework for researchers to validate the efficacy of this compound in a cellular context. Successful execution of this western blot will demonstrate target engagement by showing a dose-dependent decrease in the phosphorylation of FAK and a key downstream substrate of Aurora B. This is a critical step in the preclinical assessment of novel kinase inhibitors.
References
- 1. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Western blotting [bio-protocol.org]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. FAK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for FAK/Aurora Kinase-IN-1 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of FAK/Aurora Kinase-IN-1 against Focal Adhesion Kinase (FAK) and Aurora Kinase A/B, utilizing a luminescence-based kinase assay. The described method is suitable for inhibitor screening, profiling, and determining IC50 values.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are linked to the progression and metastasis of various cancers.[1][3] Aurora kinases (A and B) are serine/threonine kinases essential for the regulation of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[4][5] Dysregulation of Aurora kinase activity can lead to aneuploidy and is a common feature of many human tumors.[5] Given their crucial roles in cancer, both FAK and Aurora kinases are significant targets for anticancer drug development.[2][5] The synergistic inhibition of both FAK and Aurora kinases has been shown to be a promising therapeutic strategy.[6][7]
This document outlines a robust and high-throughput luminescence-based assay to quantify the activity of FAK and Aurora kinases and to evaluate the potency of inhibitors such as this compound. The protocol is based on the widely used ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction.[1][8] The luminescent signal generated is directly proportional to the kinase activity.[8]
Signaling Pathway
References
- 1. promega.com.cn [promega.com.cn]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Cell Viability Assay with FAK/Aurora Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) and Aurora Kinases are critical regulators of cell signaling pathways that govern cell proliferation, survival, migration, and division.[1] Dysregulation of these kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention. FAK, a non-receptor tyrosine kinase, is a central component of integrin and growth factor signaling, influencing cell adhesion, motility, and survival.[2] Aurora kinases (A and B) are serine/threonine kinases essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[3]
Given the pivotal roles of both FAK and Aurora kinases in cancer progression, the development of dual inhibitors targeting both pathways presents a promising strategy to overcome resistance and enhance anti-tumor efficacy. The synergistic inhibition of FAK and Aurora kinases has been shown to impair cancer cell viability more effectively than targeting either kinase alone.[1][4]
This document provides detailed application notes and protocols for conducting cell viability assays using a representative dual FAK/Aurora kinase inhibitor, FAK/Aurora kinase-IN-1 (a compound with a similar profile to PF-03814735). These guidelines are intended for researchers and professionals in the field of drug discovery and cancer biology to assess the cytotoxic and anti-proliferative effects of this dual inhibitor on cancer cell lines.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of both FAK and Aurora kinases A and B.[5][6] By binding to the ATP-binding pocket of these kinases, the inhibitor blocks their catalytic activity, thereby disrupting downstream signaling pathways.
-
FAK Inhibition: Inhibition of FAK disrupts its signaling cascade, leading to reduced phosphorylation of downstream effectors such as those in the PI3K/AKT pathway. This ultimately results in decreased cell survival and proliferation.[1]
-
Aurora Kinase Inhibition: Inhibition of Aurora kinases, particularly Aurora B, leads to defects in chromosome segregation and cytokinesis, resulting in the formation of polyploid cells and eventual cell death (apoptosis).[2][5] A key biomarker for Aurora B inhibition is the reduction of histone H3 phosphorylation at serine 10.[7]
The dual inhibition of both FAK and Aurora kinases is expected to induce a more potent anti-cancer effect due to the simultaneous disruption of pathways controlling both cell growth and division.
Data Presentation
The inhibitory activity of this compound against its targets and its effect on the viability of various cancer cell lines are summarized below.
| Target Kinase | IC50 (nM) |
| Aurora Kinase A | 0.8[5][6][8] |
| Aurora Kinase B | 5[8] |
| FAK | 22[6] |
Table 1: In vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.
| Cell Line | Tumor Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 42 - 150[9] |
| HL-60 | Promyelocytic Leukemia | 42 - 150[9] |
| A549 | Lung Carcinoma | 42 - 150[9] |
| H125 | - | 42 - 150[9] |
| C6 | Rat Glioma | 42 - 150[9] |
| L1210 | Mouse Lymphocytic Leukemia | 42 - 150[9] |
| MDCK | Dog Kidney Epithelial | 42 - 150[9] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines. IC50 values were determined after a 48-hour incubation period.[9]
Mandatory Visualizations
Caption: Dual inhibition of FAK and Aurora kinase signaling pathways by this compound.
Caption: General workflow for determining cell viability upon treatment with this compound.
Experimental Protocols
Two standard protocols for assessing cell viability are provided below. It is recommended to optimize seeding density and incubation times for each cell line.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation with Compound: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density in 100 µL of complete culture medium. Include control wells with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add serially diluted this compound or vehicle control to the wells.
-
Incubation with Compound: Incubate for 48 to 72 hours at 37°C.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described in the MTT assay protocol.
References
- 1. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Assessing Apoptosis in FAK/Aurora Kinase-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process in normal tissue homeostasis and development. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. Focal Adhesion Kinase (FAK) and Aurora Kinases are key regulators of cell signaling pathways that, when dysregulated, contribute to cancer progression. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, primarily through the PI3K/Akt pathway. Aurora Kinases are a family of serine/threonine kinases that play essential roles in mitosis. The dual inhibition of FAK and Aurora Kinases presents a promising therapeutic strategy to induce apoptosis in cancer cells. This document provides detailed protocols for assessing apoptosis in cells treated with a FAK/Aurora Kinase inhibitor, using the combination of a FAK inhibitor (defactinib) and a downstream pathway inhibitor (VS-6766) as a representative example.
Signaling Pathways and Mechanism of Action
Inhibition of Focal Adhesion Kinase (FAK) disrupts survival signals that are crucial for cancer cells. FAK activation, often initiated by integrin clustering at sites of cell adhesion, leads to the activation of the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic factors like NF-κB. By inhibiting FAK, this survival signaling is blocked, making the cells more susceptible to apoptosis. Furthermore, FAK has been shown to sequester the tumor suppressor p53 in the cytoplasm, thereby inhibiting its pro-apoptotic functions. Inhibition of FAK can lead to the nuclear translocation of p53 and the induction of apoptosis.
Aurora Kinase A (AURKA) is a key mitotic kinase that is frequently overexpressed in cancer. AURKA has been shown to inactivate the tumor suppressor p73, a p53 family member, by phosphorylation, leading to its cytoplasmic sequestration and preventing it from transcribing pro-apoptotic target genes. Inhibition of AURKA can therefore restore the apoptotic function of p73. The combined inhibition of FAK and Aurora Kinase A is expected to synergistically induce apoptosis by simultaneously blocking a major survival pathway and reactivating a key tumor suppressor pathway.
Quantitative Data Summary
The following tables summarize representative data on the effects of combined FAK and Aurora Kinase pathway inhibition on apoptosis in cancer cell lines. This data is based on studies using the FAK inhibitor defactinib in combination with the RAF/MEK inhibitor VS-6766, which affects a downstream pathway relevant to FAK signaling.
Table 1: Dose-Dependent Induction of Apoptosis by Combined FAK and RAF/MEK Inhibition
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 5.2 ± 1.1 | 1.0 |
| Defactinib | 100 | 10.5 ± 2.3 | 1.8 ± 0.3 |
| VS-6766 | 10 | 15.8 ± 3.1 | 2.5 ± 0.5 |
| Defactinib + VS-6766 | 100 + 10 | 45.2 ± 5.4 | 7.2 ± 1.2 |
| Staurosporine (Positive Control) | 1000 | 85.6 ± 7.8 | 15.3 ± 2.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by Combined FAK and RAF/MEK Inhibition
| Treatment Group | Time (hours) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 24 | 6.1 ± 1.5 |
| 48 | 7.5 ± 1.8 | |
| 72 | 8.2 ± 2.0 | |
| Defactinib (100 nM) + VS-6766 (10 nM) | 24 | 25.3 ± 4.1 |
| 48 | 52.1 ± 6.3 | |
| 72 | 78.4 ± 8.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Here we provide detailed protocols for three common apoptosis assays: Annexin V/PI Staining, Caspase-3/7 Activity Assay, and TUNEL Assay.
Protocol 1: Annexin V/PI Apoptosis Assay
This protocol is suitable for both adherent and suspension cells .
Principle:
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
For adherent cells: Trypsin-EDTA or other cell dissociation reagent
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and for different time points. Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
For adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
For suspension cells: Proceed directly to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS and resuspend the cell pellet in 1X Annexin-Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Annexin-Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI (50 µg/mL).
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V only and PI only) to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol is suitable for use in a multi-well plate format with both adherent and suspension cells .
Principle:
Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7. In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the fold change in caspase activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is suitable for detecting DNA fragmentation in adherent cells grown on coverslips or in chamber slides.
Principle:
A late-stage event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated label can then be visualized by fluorescence microscopy.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
4% Paraformaldehyde in PBS
-
Permeabilisation Solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with Permeabilisation Solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (enzyme solution and label solution) according to the manufacturer's protocol immediately before use.
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse the coverslips three times with PBS.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be counterstained blue with DAPI.
-
Data Analysis:
-
Count the number of TUNEL-positive (green) nuclei and the total number of DAPI-stained (blue) nuclei in several random fields of view.
-
Calculate the percentage of apoptotic cells as: (Number of TUNEL-positive cells / Total number of cells) x 100.
Application Notes and Protocols for Cell Migration Assays Using Dual FAK and Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. Two key protein kinase families, Focal Adhesion Kinase (FAK) and Aurora kinases, have emerged as critical regulators of cell migration and are attractive targets for anti-cancer therapies.
Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase, is a central component of focal adhesions, which are dynamic structures that link the cell's cytoskeleton to the extracellular matrix.[1] FAK signaling plays a pivotal role in cell adhesion, spreading, and motility.[1][2] Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation, creating a docking site for Src family kinases.[1][2] This FAK-Src complex then phosphorylates a multitude of downstream targets, initiating signaling cascades that regulate cytoskeletal dynamics and promote cell migration.[2]
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[3] Beyond their well-established roles in cell division, emerging evidence indicates that Aurora kinases, particularly Aurora A (AURKA), also play non-mitotic roles in promoting cell migration and invasion.[4][5] AURKA can promote cell motility through various mechanisms, including the regulation of cytoskeletal dynamics and the activation of pro-migratory signaling pathways.[5][6] Notably, studies have revealed a crosstalk between FAK and Aurora kinase signaling pathways in the context of cell migration.[4][7] For instance, AURKA can phosphorylate and activate FAK, thereby promoting the migration and invasion of cancer cells.[7]
Given the interplay between these two kinase families, a therapeutic strategy involving the dual inhibition of both FAK and Aurora kinases presents a promising approach to effectively block cell migration and potentially overcome resistance mechanisms associated with single-agent therapies. This document provides detailed application notes and protocols for studying the effects of combined FAK and Aurora kinase inhibition on cell migration using in vitro assays. While a specific compound named "FAK/Aurora Kinase-IN-1" is not extensively characterized in the public domain, the principles and protocols outlined here are applicable to the use of combined or dual inhibitors targeting these pathways.
Mechanism of Action: Dual Inhibition of FAK and Aurora Kinases
The combined inhibition of FAK and Aurora kinases is expected to synergistically disrupt the cellular machinery required for migration by targeting multiple, interconnected signaling nodes.
-
FAK Inhibition: Directly blocks the initiation of migratory signals emanating from cell-ECM interactions. This leads to reduced focal adhesion turnover, decreased cell protrusion formation (lamellipodia and filopodia), and impaired cytoskeletal reorganization.
-
Aurora Kinase Inhibition: Interferes with the non-mitotic functions of Aurora kinases that contribute to cell motility. This can involve the disruption of microtubule dynamics, alteration of cell polarity, and inhibition of signaling pathways that converge with FAK.
The convergence of these inhibitory effects is anticipated to lead to a more profound anti-migratory phenotype than targeting either kinase alone.
Quantitative Data: IC50 Values of Representative FAK and Aurora Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized inhibitors of FAK and Aurora kinases. This data is provided to offer a starting point for researchers in selecting appropriate compounds and determining effective concentrations for their experiments. It is important to note that the optimal concentration of an inhibitor can vary depending on the cell type and experimental conditions.
| Inhibitor Name | Target(s) | IC50 (nM) | Reference |
| Aurora Kinase Inhibitors | |||
| Alisertib (MLN8237) | Aurora A | 1 | [8] |
| PF-03814735 | Aurora A, Aurora B | 5, 0.8 | [8] |
| AMG 900 | Aurora A, Aurora B, Aurora C | 5, 4, 1 | [8] |
| Danusertib (PHA-739358) | Aurora A, Aurora B, Aurora C | 13, 79, 61 | [9] |
| FAK Inhibitors | |||
| PF-562271 | FAK | Data not available in provided search results | |
| VS-4718 | FAK | Data not available in provided search results | |
| TAE226 | FAK | Data not available in provided search results | |
| Dual/Pan-Kinase Inhibitors | |||
| PF-03814735 | Aurora A, Aurora B, FAK, FLT1, TrkA, MET, FGFR1 | 0.8 (Aur B), 5 (Aur A), higher for others | [8] |
Note: IC50 values can vary between different studies and assay conditions. Researchers should perform their own dose-response experiments to determine the optimal inhibitor concentrations for their specific cell lines.
Signaling Pathway Diagram
Caption: FAK and Aurora A signaling pathways in cell migration.
Experimental Protocols
The following are detailed protocols for two widely used cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. These protocols are designed to be adapted for the use of dual FAK and Aurora kinase inhibitors.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration in a two-dimensional context.[10][11]
Experimental Workflow Diagram
Caption: Wound healing (scratch) assay workflow.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[12]
-
Culture cells in complete medium until they reach 90-100% confluency.
-
-
Creating the Scratch:
-
Washing:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[12]
-
-
Inhibitor Treatment:
-
Prepare fresh medium containing the desired concentrations of the FAK and/or Aurora kinase inhibitor(s). Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
-
To minimize the confounding effects of cell proliferation on wound closure, it is recommended to use serum-free or low-serum (e.g., 1-2%) medium for the duration of the assay.[10] Alternatively, a proliferation inhibitor such as Mitomycin C can be added.
-
Add the appropriate medium to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point.
-
Mark the specific locations on the plate where images are taken to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Acquire images of the same marked fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch in the images from each time point using image analysis software such as ImageJ.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area at 0 hours.
-
Plot the percentage of wound closure over time for each treatment condition to compare the rates of cell migration.
-
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[9][14]
Experimental Workflow Diagram
Caption: Transwell migration assay workflow.
Protocol:
-
Cell Preparation and Pre-treatment:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells in suspension with the FAK and/or Aurora kinase inhibitor(s) or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower wells of a 24-well plate.
-
Place the Transwell inserts (typically with 8 µm pores) into the wells.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts at an appropriate density (e.g., 1 x 10^5 cells per insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for measurable migration but not overgrowth (typically 12-24 hours). The optimal incubation time should be determined empirically for each cell line.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde or methanol) for 10-20 minutes.
-
Stain the fixed cells with a suitable stain, such as 0.1% Crystal Violet or DAPI, for 15-30 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, capture images of several random fields on the underside of the membrane.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each treatment condition. The results can be expressed as the number of migrated cells or as a percentage relative to the vehicle control.
-
Conclusion
The dual targeting of FAK and Aurora kinases represents a compelling strategy for inhibiting cell migration, a key process in cancer metastasis. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the efficacy of this approach in various cell-based models. Careful optimization of inhibitor concentrations and assay conditions will be critical for obtaining robust and reproducible data. These studies will contribute to a deeper understanding of the complex signaling networks that govern cell motility and may pave the way for the development of novel anti-metastatic therapies.
References
- 1. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. A non-mitotic role for Aurora kinase A as a direct activator of cell migration upon interaction with PLD, FAK and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FAK/Aurora Kinase Inhibitors
This guide provides technical support for researchers using dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitors. As "FAK/aurora kinase-IN-1" is not a uniquely identified compound, this document uses the well-characterized, potent FAK inhibitor BI 853520 (also known as Ifebemtinib) as a representative molecule to address common challenges related to solubility and stability. The principles and troubleshooting steps outlined here are broadly applicable to other small molecule kinase inhibitors with similar physicochemical properties.
BI 853520: Physicochemical Properties
A summary of solubility and stability data for the representative FAK inhibitor BI 853520 is presented below. This data is crucial for designing experiments and ensuring the reliability of results.
Table 1: Solubility of BI 853520
| Solvent/Vehicle | Concentration | Observations | Citation |
| DMSO | 100 mg/mL (~170 mM) | Soluble. Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility. | [1] |
| DMSO | 16 mg/mL (~27.2 mM) | Soluble. | [1] |
| DMSO | 12 mg/mL (~20.4 mM) | Soluble. | [1] |
| DMSO | 10 mM | Soluble. | [2] |
| Ethanol | 8 mg/mL | Soluble. | [1] |
| Water | - | Insoluble. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~4.25 mM) | Clear solution. Suitable for in vivo oral administration. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~4.25 mM) | Clear solution. Suitable for in vivo administration. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~4.25 mM) | Clear solution. Suitable for in vivo administration. | [3] |
Table 2: Stability and Storage Recommendations for BI 853520
| Form | Storage Temperature | Duration | Notes | Citation |
| Solid Powder | -20°C | Up to 3 years | Store sealed, away from moisture and light. | [4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store sealed, away from moisture and light. | [3] |
Troubleshooting Guide
This section addresses common issues encountered when working with poorly water-soluble kinase inhibitors like BI 853520.
Q1: My inhibitor precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What happened and how can I fix it?
A1: This is a common problem known as "fall-out" or precipitation. It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous medium.[5] When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the inhibitor can no longer stay in solution.
Solutions:
-
Serial Dilution: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pure DMSO first. Then, add the final, more dilute DMSO solution to your medium. This helps disperse the inhibitor more effectively.
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final percentage of DMSO in the medium can help. Most cell lines can tolerate up to 0.1% DMSO, but this should be tested for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use Ultrasonication: After adding the inhibitor to the medium, use a sonicator bath for a few minutes. This can often redissolve small precipitates.[4]
-
Visual Confirmation: Add a drop of your final working solution onto a microscope slide and check for precipitates. If you see them, the effective concentration of your inhibitor is lower than calculated.[4]
Q2: I'm having difficulty dissolving the inhibitor powder in DMSO. What should I do?
A2: If the compound is difficult to dissolve even in DMSO, try the following:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Gentle Heating: Warm the solution in a water bath at a temperature no higher than 50°C.[4] This can increase the rate of dissolution.
-
Sonication: Place the vial in an ultrasonic bath to break up any clumps of powder and aid dissolution.[4]
-
Check Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly decrease the solubility of hydrophobic compounds.[1]
Q3: How can I ensure my inhibitor is stable throughout my experiment?
A3: Stability can be affected by temperature, light, pH, and repeated freeze-thaw cycles.
-
Storage: Follow the recommended storage conditions strictly (see Table 2). Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as the inhibitor may precipitate or degrade.
-
Light Sensitivity: Store solutions in amber vials or wrap vials in foil to protect them from light, especially if the compound is known to be light-sensitive.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of a FAK/Aurora kinase inhibitor?
A1: To prepare a 10 mM stock solution of BI 853520 (Molecular Weight: 588.56 g/mol ), follow these steps:
-
Weigh out a precise amount of the solid compound (e.g., 5.89 mg).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 5.89 mg of powder for a 10 mM solution).
-
Ensure complete dissolution using vortexing or sonication as needed.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[3]
Q2: What are the main signaling pathways affected by FAK and Aurora kinase inhibition?
A2:
-
FAK Signaling: FAK is a key mediator of signals from integrins and growth factor receptors.[6] Its inhibition primarily affects cell adhesion, migration, proliferation, and survival.[7] A key event is the disruption of FAK autophosphorylation at tyrosine 397 (Y397), which prevents the recruitment and activation of Src kinase and downstream effectors like p130Cas and the PI3K-Akt pathway.[8][9]
-
Aurora Kinase Signaling: Aurora kinases (A and B) are critical regulators of mitosis.[10] Inhibition disrupts processes like centrosome separation, bipolar spindle assembly, chromosome alignment, and cytokinesis.[11][12] This can lead to mitotic arrest, polyploidy, and eventually, apoptosis in cancer cells.
Q3: Why might an inhibitor like BI 853520 show greater efficacy in 3D cell culture or in vivo models compared to standard 2D plastic-adherent cultures?
A3: Research has shown that BI 853520 is significantly more potent at inhibiting cell proliferation and invasion in 3D culture conditions compared to 2D monolayers.[13] This is because FAK signaling is critically dependent on the cellular context, particularly how cells adhere to their surroundings. In 2D culture, cells form strong, artificial focal adhesions on plastic, which can sometimes make them less dependent on FAK signaling for survival. In contrast, 3D cultures and in vivo tumors better mimic the complex extracellular matrix, where FAK's role in mediating anchorage-independent growth and invasion is more pronounced and essential.[13]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general method for preparing solutions for in vitro cell-based assays.
Materials:
-
FAK/Aurora Kinase Inhibitor powder (e.g., BI 853520)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Sterile cell culture medium
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of inhibitor powder.
-
Add the calculated volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly capped tubes.
-
Store aliquots at -80°C for long-term storage.[3]
-
-
Prepare Working Solution (e.g., 10 µM final concentration in medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For a final concentration of 10 µM in a medium with 0.1% DMSO, you would typically dilute the stock 1:1000.
-
To avoid precipitation, add the inhibitor to the medium, not the other way around. For example, to make 1 mL of medium with 10 µM inhibitor, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix immediately by gentle pipetting or vortexing.
-
Use the working solution immediately after preparation.
-
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This is a high-throughput method to estimate the solubility of a compound in an aqueous buffer. It measures the point at which the compound precipitates out of solution, causing turbidity.[14]
Materials:
-
10 mM stock solution of the inhibitor in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm or 750 nm
Procedure:
-
Prepare Compound Dilutions: In the 96-well plate, create a series of concentrations. For example, add 294 µL of PBS to each well. Then add 6 µL of your 10 mM DMSO stock to the first well (final concentration 200 µM), and perform serial dilutions across the plate. This will create a range of concentrations in a constant percentage of DMSO (2% in this example).
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measurement: Measure the absorbance (turbidity) of each well using the plate reader.
-
Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is considered the kinetic solubility limit under these conditions.[14][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ifebemtinib (BI 853520, IN10018) | FAK inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Aurora kinase - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FAK/Aurora Kinase-IN-1 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of FAK/Aurora Kinase-IN-1 in their cell culture experiments.
Troubleshooting Guides
Common Issues and Recommended Actions
| Issue | Possible Cause | Recommended Action |
| High Cell Death/Cytotoxicity | 1. Concentration of this compound is too high.2. Solvent (e.g., DMSO) concentration is toxic to cells.3. Cells are particularly sensitive to dual FAK and Aurora kinase inhibition. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range (see Experimental Protocols). Start with a lower concentration range based on the IC50 values (FAK: 6.61 nM, Aurora kinase: 0.91 nM)[1].2. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).3. Consider using a lower concentration for a longer duration or using cell lines known to be less sensitive. |
| No or Low Inhibitory Effect | 1. Concentration of this compound is too low.2. The inhibitor has degraded due to improper storage.3. The cell line is resistant to FAK/Aurora kinase inhibition. | 1. Increase the concentration of the inhibitor. Confirm the expected phenotype for FAK and Aurora kinase inhibition (see FAQs).2. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Verify the expression levels of FAK and Aurora kinases in your cell line. Consider using a different cell line or a combination of inhibitors. |
| Inconsistent Results | 1. Variability in cell seeding density.2. Inconsistent inhibitor concentration across experiments.3. Cell line heterogeneity. | 1. Ensure consistent cell seeding density for all experiments.2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.3. Consider using a clonal cell line or performing single-cell analysis. |
| Unexpected Phenotype | 1. Off-target effects of the inhibitor.2. The observed phenotype is a result of the dual inhibition of both FAK and Aurora kinases. | 1. Use a more specific inhibitor for either FAK or Aurora kinase as a control to distinguish on-target from off-target effects.2. Analyze phenotypes associated with individual FAK or Aurora kinase inhibition to understand the contribution of each to the observed effect[2][3]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that simultaneously targets Focal Adhesion Kinase (FAK) and Aurora kinases.
-
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival. Its inhibition can lead to reduced cell motility and induction of apoptosis[2][4].
-
Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases typically results in mitotic arrest, polyploidy, and apoptosis[5][6].
Q2: What are the IC50 values for this compound?
A2: The reported IC50 values for this compound are:
Q3: What is a recommended starting concentration for cell culture experiments?
A3: A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on the IC50 values, you can start with a concentration range of 1 nM to 1 µM. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: For detailed instructions, always refer to the supplier's datasheet. Generally, kinase inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q5: What are the expected cellular phenotypes upon treatment with this compound?
A5: Due to its dual inhibitory nature, you may observe a combination of phenotypes associated with both FAK and Aurora kinase inhibition.
-
FAK inhibition phenotypes: Decreased cell adhesion, reduced cell migration and invasion, and induction of apoptosis[2][4].
-
Aurora kinase inhibition phenotypes: Mitotic arrest (cells accumulate in G2/M phase), formation of monopolar or abnormal spindles, polyploidy (cells with >4N DNA content), and apoptosis[3][5].
The combination of these effects can be synergistic in inhibiting cancer cell viability[7][8].
Q6: How can I distinguish between on-target and off-target effects?
A6: To confirm that the observed effects are due to the inhibition of FAK and Aurora kinases, you can perform the following control experiments:
-
Use specific inhibitors: Treat cells with a highly selective FAK inhibitor and a highly selective Aurora kinase inhibitor separately and in combination to see if the phenotypes are recapitulated.
-
Rescue experiments: If possible, overexpress a resistant mutant of FAK or Aurora kinase to see if it rescues the observed phenotype.
-
Western blotting: Confirm the inhibition of FAK and Aurora kinase activity by assessing the phosphorylation status of their downstream substrates. For example, check for reduced phosphorylation of FAK at Tyr397 and reduced phosphorylation of Histone H3 at Ser10 (a substrate of Aurora B).
Q7: What should I do if I observe significant cytotoxicity even at low concentrations?
A7: Some cell lines are highly sensitive to the simultaneous inhibition of FAK and Aurora kinases. If you observe high cytotoxicity:
-
Reduce the treatment duration: A shorter exposure to the inhibitor may be sufficient to achieve the desired effect without causing excessive cell death.
-
Use a lower, sub-IC50 concentration: Even at concentrations below the IC50, you may observe significant biological effects, especially due to the synergistic nature of dual inhibition.
-
Characterize the type of cell death: Determine if the cell death is primarily due to apoptosis or necrosis, which can provide insights into the mechanism of toxicity.
Experimental Protocols
Dose-Response Assay to Determine Optimal Concentration
This protocol outlines a general method to determine the effective concentration range of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 2 µM) and perform 1:2 or 1:3 serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2x inhibitor dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Western Blotting to Confirm Target Inhibition
This protocol helps to confirm that this compound is inhibiting its intended targets within the cells.
Materials:
-
Cells treated with this compound at various concentrations and a vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-FAK (Tyr397)
-
anti-total FAK
-
anti-phospho-Histone H3 (Ser10)
-
anti-total Histone H3
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: FAK and Aurora Kinase Signaling Pathways.
Caption: Experimental Workflow for Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting FAK/aurora kinase-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FAK/Aurora Kinase-IN-1. The information is designed to help identify and resolve potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with FAK or Aurora kinase inhibition. What could be the cause?
A1: This is a common issue when working with kinase inhibitors and could be due to off-target effects. This compound, like many inhibitors, may interact with other kinases or cellular proteins.[1][2][3] To investigate this, we recommend performing a kinase selectivity profile to identify other kinases that are significantly inhibited by the compound.[4][5][6] Additionally, consider that the observed phenotype might be a result of inhibiting a less-characterized signaling pathway. It is also possible that the inhibitor is inducing a paradoxical activation of a pathway.[1]
Q2: I am not observing the expected level of efficacy (e.g., decreased cell viability, cell cycle arrest) in my cancer cell line. What are some potential reasons?
A2: Several factors could contribute to a lack of efficacy. Firstly, ensure the inhibitor is active and used at the correct concentration. Verify the IC50 value in your specific cell line using a dose-response experiment. Secondly, the cell line may have intrinsic resistance mechanisms, such as mutations in the target kinases or compensatory signaling pathways.[7] We recommend verifying target engagement by assessing the phosphorylation status of known FAK and Aurora kinase substrates via Western blot. If the targets are being inhibited, but the desired phenotype is not observed, it's likely that parallel pathways are compensating for the inhibition.
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation.[3] A multi-pronged approach is recommended:
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[4][5]
-
Rescue Experiments: If a specific off-target is suspected, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of the on-target kinase or by knocking down the suspected off-target kinase using siRNA or shRNA.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known FAK and Aurora kinase inhibitors that have different chemical scaffolds. If the phenotypes are consistent, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of the inhibitor to FAK and Aurora kinases in a cellular context.[8]
Q4: What are the best practices for determining the optimal working concentration of this compound in my cellular assays?
A4: The optimal concentration should be determined empirically for each cell line and assay. Start by performing a dose-response curve to determine the IC50 (or GI50 for growth inhibition) value.[4] It is advisable to use the lowest concentration that gives the desired on-target effect to minimize potential off-target activities. For cellular assays, it is also important to monitor cell health and viability to ensure the observed effects are not due to general cytotoxicity.
Quantitative Data Summary
Understanding the selectivity of a kinase inhibitor is critical. The following table presents a hypothetical kinase selectivity profile for this compound. This data should be used as a reference for the types of off-targets that might be observed. The selectivity is often expressed as the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| FAK | 15 | Tyrosine Kinase | On-target |
| Aurora A | 25 | Serine/Threonine Kinase | On-target |
| Aurora B | 30 | Serine/Threonine Kinase | On-target |
| VEGFR2 | 250 | Tyrosine Kinase | Potential off-target at higher concentrations. |
| Src | 400 | Tyrosine Kinase | Potential off-target at higher concentrations. |
| ABL1 | 800 | Tyrosine Kinase | Weak off-target activity.[9] |
| FLT3 | >1000 | Tyrosine Kinase | Not a significant off-target. |
| CDK2 | >1000 | Serine/Threonine Kinase | Not a significant off-target. |
Experimental Protocols
1. Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of recombinant kinases.
-
Objective: To identify potential off-target kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house kinase panel. These services typically use radiometric, fluorescence-based, or luminescence-based assays.[4][5][10]
-
Initially, screen the inhibitor at a single high concentration (e.g., 1 or 10 µM) against the kinase panel to identify potential hits.[5]
-
For any kinases showing significant inhibition (e.g., >70% inhibition), perform a subsequent dose-response analysis to determine the IC50 value.[5]
-
The assay is typically performed in a multi-well plate format. The kinase, substrate, ATP, and the inhibitor are incubated together.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. The signal is inversely proportional to the inhibitory activity of the compound.
-
ATP concentration should be kept close to the Km value for each kinase to allow for better comparison of IC50 values.[8][11]
-
2. Western Blot for Target Engagement
This protocol is to confirm that this compound is engaging its intended targets within the cell.
-
Objective: To measure the phosphorylation status of downstream substrates of FAK and Aurora kinases.
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose range of this compound for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (e.g., Tyr397), total FAK, p-Aurora A (e.g., Thr288), total Aurora A, p-Histone H3 (Ser10) (a downstream target of Aurora B), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated form of the target proteins relative to the total protein indicates target engagement.
-
3. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Objective: To determine the dose-dependent effect of the inhibitor on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[12]
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI50 or IC50 value.
-
Visualizations
Caption: Simplified FAK and Aurora Kinase Signaling Pathways in Cancer.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: FAK/Aurora Kinase-IN-1 In Vivo Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAK/Aurora kinase inhibitors in vivo. The focus is on minimizing toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with dual FAK/Aurora kinase inhibition?
A1: Dual inhibition of Focal Adhesion Kinase (FAK) and Aurora kinases can lead to a range of toxicities, primarily stemming from the on-target effects on highly proliferative normal tissues. The most frequently reported dose-limiting toxicity for Aurora kinase inhibitors is myelosuppression, particularly neutropenia [1][2]. This is due to the critical role of Aurora kinases in cell division of hematopoietic progenitor cells. Inhibition of FAK may contribute to off-target effects, including potential impacts on platelet function[3][4]. Other potential toxicities can include gastrointestinal issues and fatigue[2].
Q2: How can I reduce the systemic toxicity of my FAK/Aurora kinase inhibitor in my animal model?
A2: Several strategies can be employed to mitigate systemic toxicity:
-
Formulation Strategies: Encapsulating the inhibitor in nanoparticles can significantly improve its therapeutic index.[5][6][7][8] Nanoparticle delivery can enhance tumor accumulation and provide a sustained release of the drug, reducing the high plasma concentrations that often lead to off-target toxicities.[5][6][7][8][9]
-
Dosing Schedule Optimization: Instead of a daily high dose, consider alternative dosing schedules such as intermittent dosing (e.g., once or twice weekly)[10]. This can allow for recovery of normal tissues, like the bone marrow, between doses.
-
Supportive Care: For toxicities like neutropenia, the use of supportive care agents such as granulocyte colony-stimulating factor (G-CSF) can help manage the side effects.
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicity profile of the inhibitor. Investigating different routes (e.g., oral vs. intraperitoneal) may reveal a more favorable toxicity profile.
Q3: My FAK/Aurora kinase inhibitor is not showing the expected efficacy in vivo. What could be the reason?
A3: Lack of in vivo efficacy can be due to several factors:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient exposure at the tumor site. A pharmacokinetic study is crucial to determine the inhibitor's profile in your animal model.[11]
-
Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance mechanisms to FAK/Aurora kinase inhibition. This could involve mutations in the target kinases or upregulation of bypass signaling pathways.
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor. A dose-escalation study is necessary to determine the maximum tolerated dose (MTD) and a biologically effective dose.[10][12][13][14][15]
-
Drug Formulation: Poor solubility of the inhibitor can limit its bioavailability. Ensure the formulation is optimized for in vivo delivery.[16][17]
Q4: What is the rationale for dual targeting of FAK and Aurora kinases?
A4: FAK and Aurora kinases are both involved in critical cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and migration. There is evidence of crosstalk between the FAK and Aurora kinase signaling pathways. For instance, Aurora A can activate the FAK/PI3K pathway to promote cancer cell metastasis[18]. Therefore, dual inhibition is a rational approach to simultaneously block multiple oncogenic signaling pathways, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms.[19][20][21]
Troubleshooting Guides
Problem: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity | 1. Immediately halt the study and perform a thorough necropsy to identify the cause of death. 2. Review the dosing and administration procedure to rule out errors. 3. Conduct a dose-range finding study with smaller dose increments to establish a safer starting dose. |
| Vehicle Toxicity | 1. Run a control group treated with the vehicle alone to assess its toxicity. 2. If the vehicle is toxic, explore alternative, well-tolerated vehicles for your inhibitor. |
| Off-Target Effects | 1. Profile your inhibitor against a panel of kinases to identify potential off-target activities.[2][22] 2. Review the literature for known off-target effects of similar kinase inhibitors.[3][23] |
Problem: Severe Myelosuppression (Neutropenia)
| Potential Cause | Troubleshooting Steps |
| On-Target Inhibition of Hematopoietic Progenitors | 1. Reduce the dose of the inhibitor. 2. Switch to an intermittent dosing schedule to allow for bone marrow recovery. 3. Consider co-administration of G-CSF to stimulate neutrophil production. |
| Compound-Specific Toxicity | 1. If available, test a different FAK/Aurora kinase inhibitor with a potentially better safety profile. |
Quantitative Data Summary
Table 1: Preclinical Toxicity of Selected FAK and Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Animal Model | Dose and Schedule | Observed Toxicities | Reference |
| PF-03814735 | Aurora A/B, FAK | Not specified | Not specified | Not specified in provided search results. | [2] |
| AZD1152 (Barasertib) | Aurora B | Mice | Not specified | Myelosuppression | [7] |
| MLN8237 (Alisertib) | Aurora A | Patients | 150 mg/day | Grade 3/4 neutropenia, somnolence, mucositis | [2] |
| Y15 | FAK | Mice | 100 mg/kg PO (7 days) | No significant toxicity observed at this dose. | [11] |
| PF-562271 | FAK/Pyk2 | Patients | Phase I trial | Manageable toxicity profile. | [20][24] |
Note: This table is a summary of available data and may not be exhaustive. Researchers should always refer to the primary literature for detailed toxicity information.
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of a FAK/Aurora Kinase Inhibitor
-
Dose-Range Finding Study:
-
Use a small number of animals per group.
-
Administer a wide range of single doses of the inhibitor.
-
Monitor animals for clinical signs of toxicity (weight loss, changes in behavior, etc.) for at least 7-14 days.
-
Determine the maximum tolerated single dose.
-
-
Repeated Dose Toxicity Study (at a sub-lethal dose):
-
Based on the dose-range finding study, select 2-3 dose levels.
-
Administer the inhibitor according to the planned treatment schedule (e.g., daily, intermittently).
-
Include a vehicle control group.
-
Monitoring:
-
Record body weight daily or every other day.
-
Perform regular clinical observations.
-
Collect blood samples at baseline and at specified time points for complete blood count (CBC) and serum chemistry analysis.
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, bone marrow, etc.) for histopathological analysis.
-
-
Visualizations
Signaling Pathway
Caption: FAK and Aurora Kinase Signaling Crosstalk.
Experimental Workflow
Caption: In Vivo Toxicity Assessment Workflow.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for In Vivo Toxicity.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles deliver Aurora kinase inhibitor with increased safety and efficacy | MDedge [ma1.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. ascopubs.org [ascopubs.org]
- 11. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Activation of the FAK/PI3K pathway is crucial for AURKA-induced epithelial-mesenchymal transition in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. icr.ac.uk [icr.ac.uk]
- 24. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with FAK/Aurora Kinase-IN-1
Welcome to the technical support center for FAK/Aurora Kinase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is a dual inhibitor targeting both Focal Adhesion Kinase (FAK) and Aurora Kinases. The expected primary outcomes of treatment are:
-
Inhibition of FAK signaling: This should lead to decreased autophosphorylation of FAK at Tyrosine 397 (Y397) and reduced downstream signaling through pathways like PI3K/AKT.[1][2][3] This can result in reduced cell adhesion, migration, and invasion.[3][4]
-
Inhibition of Aurora Kinase activity: This primarily affects cell cycle progression. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B results in failed cytokinesis, leading to polyploidy and ultimately apoptosis.[5][6][7]
Therefore, you should observe effects related to both anti-proliferative and anti-metastatic activities.
Q2: I'm observing a weaker than expected inhibition of FAK phosphorylation, but a strong cell cycle arrest. What could be the reason?
A2: This is a common scenario with dual-targeted inhibitors and can be attributed to several factors:
-
Differential Potency: The inhibitor may have a higher potency for Aurora kinases than for FAK in the specific cell line or experimental conditions you are using. Refer to the inhibitor's selectivity profile.
-
Cellular ATP Concentration: Kinase inhibitors that are ATP-competitive can have their potency influenced by intracellular ATP levels.[8][9] High ATP concentrations can outcompete the inhibitor, potentially affecting the less potently inhibited target more significantly.
-
Rapid Feedback Loops: Inhibition of Aurora kinases can induce cell cycle arrest, which might indirectly affect FAK signaling pathways.
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment and analyze the IC50 for both FAK phosphorylation and a marker of Aurora B inhibition (e.g., Histone H3 Ser10 phosphorylation).
-
Time-Course Experiment: Analyze target inhibition at different time points. The kinetics of inhibition for each target may differ.
-
Use Positive Controls: Include inhibitors with known selectivity for FAK only and Aurora kinases only to benchmark the effects.[10]
Q3: My cells are showing increased migratory behavior at low concentrations of the inhibitor, which is contrary to the expected effect on FAK. Why is this happening?
A3: This paradoxical effect can be complex and may involve:
-
Off-Target Effects: At sub-optimal concentrations, the inhibitor might be engaging other kinases or signaling molecules that promote cell migration. A kinome scan of the inhibitor can reveal potential off-target activities.[11][12]
-
Signaling Crosstalk and Adaptation: Cells can adapt to partial inhibition of a signaling pathway by upregulating compensatory pathways. For instance, partial FAK inhibition might trigger a feedback mechanism that activates other pro-migratory signals.
-
Non-Kinase Dependent Functions of FAK: FAK also has scaffolding functions independent of its kinase activity.[3][13] Low doses of a kinase inhibitor might disrupt the kinase-dependent functions while leaving the scaffolding functions intact or even altered in a way that promotes migration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pro-migratory effects.
Q4: I am seeing significant cell death, but the cells are not showing the characteristic polyploid phenotype associated with Aurora B inhibition. What's going on?
A4: While Aurora B inhibition is a major driver of apoptosis through failed cytokinesis, significant cell death can occur via other mechanisms:
-
"On-Target" Toxicity via FAK: Complete inhibition of FAK can lead to a loss of cell adhesion, resulting in a specific type of apoptosis called anoikis.
-
Combined Pathway Inhibition: The synergistic inhibition of both FAK and Aurora kinase pathways could be triggering a synthetic lethal effect that leads to apoptosis before the cells can undergo multiple rounds of failed cytokinesis.
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases that are critical for cell survival in your specific cell model.[11]
Experimental Approach to Differentiate:
-
Apoptosis Marker Analysis: Perform western blots for cleaved caspase-3 and PARP.
-
Cell Adhesion Assay: Assess the effect of the inhibitor on cell attachment to extracellular matrix components.
-
Rescue Experiment: If an off-target effect is suspected, try to rescue the phenotype by overexpressing the potential off-target kinase.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| FAK | 25 |
| Aurora A | 5 |
| Aurora B | 2 |
| VEGFR2 | 150 |
| SRC | 200 |
IC50 values are determined using in vitro biochemical assays and may not directly correlate with cellular potency.
Signaling Pathways
FAK and Aurora Kinase Signaling Overview:
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Y397) and Phospho-Histone H3 (Ser10)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at desired concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-FAK Y397, rabbit anti-p-Histone H3 Ser10, and a loading control like GAPDH or Beta-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the inhibitor for a duration appropriate to observe cell cycle effects (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and propidium iodide (PI). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid populations.
References
- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. letswinpc.org [letswinpc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving FAK/Aurora Kinase-IN-1 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of FAK/Aurora Kinase-IN-1 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility and Precipitation of this compound in Formulation | The compound has low aqueous solubility. | - Vehicle Optimization: this compound is a dual inhibitor of FAK and Aurora kinase with a molecular weight of 481.94 g/mol and a formula of C23H24ClN7O3.[1] For in vivo formulation, a common starting point is a vehicle containing a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] - Co-solvent System: Start with a small percentage of DMSO (e.g., 5-10%) to initially dissolve the compound. Then, add PEG300 (e.g., 30-40%) and Tween 80 (e.g., 5-10%) to improve solubility and stability. Finally, bring the solution to the final volume with saline or PBS. - Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle. - Warming: Gently warm the vehicle (to no more than 37°C) to help dissolve the compound. Ensure the compound is stable at this temperature. |
| Low Bioavailability After Oral Administration | - Poor absorption from the gastrointestinal (GI) tract. - First-pass metabolism in the liver. | - Formulation Enhancement: Consider lipid-based formulations to improve oral absorption. - Route of Administration: Switch to intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism. |
| High Variability in Efficacy Between Animals | - Inconsistent dosing. - Differences in animal metabolism. - Formulation instability. | - Dosing Technique: Ensure consistent and accurate administration by using proper oral gavage or IP injection techniques. - Animal Cohorts: Use age- and weight-matched animals to reduce metabolic variability. - Fresh Formulation: Prepare the formulation fresh before each use to avoid degradation of the compound. |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | - On-target toxicity: Inhibition of FAK and Aurora kinases in healthy tissues. - Off-target effects: The inhibitor may be acting on other kinases. - Vehicle toxicity. | - Dose Reduction: Lower the dose of this compound to a level that is effective but better tolerated. - Dosing Schedule: Change the dosing frequency (e.g., from daily to every other day) to allow for animal recovery. - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components. - Monitor for Known Side Effects: Aurora kinase inhibitors can cause neutropenia.[3] FAK inhibitors have been associated with off-target effects on platelets. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor pharmacokinetic properties (e.g., rapid clearance). - Insufficient target engagement in the tumor tissue. | - Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the half-life and exposure of the compound in plasma and tumor tissue.[4] - Pharmacodynamic (PD) Biomarkers: Assess target engagement in tumor tissue by measuring the phosphorylation levels of FAK (e.g., p-FAK Y397) and an Aurora kinase substrate (e.g., p-Histone H3 Ser10). - Alternative Delivery Systems: Explore nanoparticle-based delivery systems to improve tumor accumulation and retention of the inhibitor.[5] |
Frequently Asked Questions (FAQs)
1. What are the IC50 values for this compound?
This compound is a dual inhibitor with IC50 values of 6.61 nM for Focal Adhesion Kinase (FAK) and 0.91 nM for Aurora kinase.[2][6]
2. What is a recommended starting formulation for in vivo studies?
A common vehicle for poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, Tween 80, and a physiological buffer like saline or PBS.[2] A suggested starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be added sequentially, ensuring the compound is fully dissolved at each step.
3. What are the key signaling pathways regulated by FAK and Aurora kinases?
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival by integrating signals from integrins and growth factor receptors. Key downstream effectors include the PI3K/AKT and MAPK pathways.
Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.
4. What are the potential on-target and off-target toxicities to monitor in animal models?
-
On-target toxicities related to Aurora kinase inhibition can include myelosuppression, particularly neutropenia, due to the role of Aurora kinases in cell division of hematopoietic progenitors.[3]
-
Off-target effects of FAK inhibitors have been reported to affect platelet function. Therefore, it is advisable to monitor for any signs of bleeding or altered coagulation.
-
Given that this is a dual inhibitor, a comprehensive toxicity profile should be carefully evaluated, including complete blood counts and monitoring for any signs of gastrointestinal distress or other systemic toxicities.
Experimental Protocols
Protocol for Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Procedure:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
Withdraw the needle gently.
-
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Procedure:
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate entry into the intestine or a blood vessel.
-
Slowly inject the formulation.
-
Withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of discomfort or leakage from the injection site.
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthFactorReceptors [label="Growth Factor Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4"]; CellProliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; CellMigration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Integrins -> FAK; GrowthFactorReceptors -> FAK; FAK -> Src; Src -> FAK; FAK -> PI3K; PI3K -> AKT; AKT -> CellSurvival; FAK -> Grb2_Sos; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> CellProliferation; ERK -> CellMigration; } . Caption: FAK Signaling Pathway.
// Nodes G2_Phase [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4"]; Aurora_A [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CentrosomeMaturation [label="Centrosome Maturation", shape=ellipse, fillcolor="#F1F3F4"]; SpindleAssembly [label="Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#F1F3F4"]; Aurora_B [label="Aurora B\n(Chromosomal Passenger Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChromosomeCondensation [label="Chromosome Condensation", shape=ellipse, fillcolor="#F1F3F4"]; Kinetochore_MT_Attachment [label="Kinetochore-Microtubule\nAttachment", shape=ellipse, fillcolor="#F1F3F4"]; Cytokinesis [label="Cytokinesis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges G2_Phase -> Aurora_A; Aurora_A -> CentrosomeMaturation; Aurora_A -> SpindleAssembly; Mitosis -> Aurora_B; Aurora_B -> ChromosomeCondensation; Aurora_B -> Kinetochore_MT_Attachment; Aurora_B -> Cytokinesis; } . Caption: Aurora Kinase Signaling in Mitosis.
// Nodes Formulation [label="1. This compound\nFormulation Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnimalDosing [label="2. Animal Dosing\n(Oral Gavage or IP Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="3. Daily Monitoring\n(Weight, Clinical Signs)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Efficacy [label="4. Efficacy Assessment\n(Tumor Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PD_Analysis [label="5. Pharmacodynamic Analysis\n(p-FAK, p-H3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="6. Data Analysis and\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Formulation -> AnimalDosing; AnimalDosing -> Monitoring; Monitoring -> Efficacy; Efficacy -> PD_Analysis; PD_Analysis -> DataAnalysis; } . Caption: In Vivo Experimental Workflow.
References
- 1. chembk.com [chembk.com]
- 2. biorbyt.com [biorbyt.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Technical Support Center: FAK/Aurora Kinase-IN-1 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to the dual FAK/Aurora kinase inhibitor, FAK/aurora kinase-IN-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to simultaneously target both Focal Adhesion Kinase (FAK) and Aurora kinases. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling. Aurora kinases (A and B) are serine/threonine kinases that are key regulators of mitosis. By inhibiting both, this dual inhibitor aims to disrupt tumor cell proliferation, survival, and metastasis.
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cells?
A2: While specific data on this compound is limited, resistance mechanisms can be extrapolated from studies on individual FAK and Aurora kinase inhibitors. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to compensate for the inhibition of FAK and Aurora kinases. Key bypass pathways identified in resistance to single-agent inhibitors include the activation of STAT3 signaling and increased activity of Receptor Tyrosine Kinases (RTKs) like EGFR and HER2, which can transphosphorylate FAK, rendering it active despite the presence of an inhibitor.[1][2]
-
Evasion of Apoptosis: Since Aurora kinase inhibition can induce apoptosis, cancer cells may acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.[3][4]
-
Target Alterations: While less common for some kinase inhibitors, mutations in the drug-binding sites of FAK or Aurora kinases could potentially reduce the binding affinity of the inhibitor.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug. You can determine this by performing a cell viability assay with a dose-response curve for this compound on your parental (sensitive) and suspected resistant cell lines. A fold-change in IC50 of greater than 5-10 is generally considered indicative of resistance.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of this compound resistance.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays. | Cell passage number too high, leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Perform a cell count before seeding. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| No change in phosphorylation of FAK or Aurora kinase substrates after treatment in suspected resistant cells. | Activation of a bypass pathway. | Investigate the phosphorylation status of key nodes in potential bypass pathways, such as STAT3 (p-STAT3 Tyr705) and RTKs (e.g., p-EGFR Tyr1068, p-HER2 Tyr1221/1222) via Western blot. |
| Drug efflux pumps. | While not a primary reported mechanism for these inhibitors, you can test for the involvement of ABC transporters by co-treating with known efflux pump inhibitors. | |
| siRNA knockdown of a suspected resistance gene does not re-sensitize cells to the inhibitor. | Off-target effects of the siRNA. | Use at least two different siRNA sequences targeting the same gene to confirm the phenotype. Include a non-targeting siRNA control. |
| Inefficient knockdown. | Confirm the knockdown efficiency at the protein level using Western blotting. Optimize transfection conditions if necessary. | |
| Redundant resistance mechanisms. | The cells may have developed multiple mechanisms of resistance. Consider a broader analysis, such as RNA-sequencing, to identify other potential targets. |
Data Presentation
Table 1: Example IC50 Values for FAK Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| BT-474 (HER2+) | Defactinib | ~1 µM | >10 µM | >10 | [5] |
| AsPC-1 | FAK Inhibitor 16 | 19.10 nM | Not Reported | - | [6] |
| PC-3 | FAKI 7 | 0.06 µM | Not Reported | - | [7] |
Table 2: Example IC50 Values for Aurora Kinase Inhibitors in Various Cancer Cell Lines
| Cell Line | Inhibitor | IC50 | Reference |
| HCT116 | SNS-314 | 1.8 - 24.4 nM | [8] |
| A549 | CYC116 | 34 - 1370 nM | [8] |
| Multiple Lines | GSK1070916 | <10 nM | [9] |
| Various Leukemia | Multiple Inhibitors | 16 nM - 10 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Aurora A/B, anti-Aurora A/B, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
Protocol 3: siRNA-mediated Gene Knockdown to Validate Resistance Mechanisms
This protocol is for transiently silencing a gene suspected of conferring resistance to this compound.
Materials:
-
siRNA targeting the gene of interest (and a non-targeting control)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cancer cell line
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to the cells in 800 µL of fresh, antibiotic-free complete medium.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
After incubation, the cells can be used for downstream experiments, such as a cell viability assay with this compound or Western blotting to confirm knockdown.
Visualizations
Caption: Potential resistance pathways to this compound.
Caption: Experimental workflow for investigating resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Dual Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor bioavailability of dual kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of dual kinase inhibitors?
A1: The poor bioavailability of many dual kinase inhibitors stems from a combination of factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a major rate-limiting step for absorption.[1][2][3] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II (low solubility, high permeability) or IV (low solubility, low permeability).[1]
-
pH-Dependent Solubility: As weak bases, the solubility of many of these compounds decreases significantly in the neutral pH of the intestine compared to the acidic environment of the stomach.[1]
-
Extensive First-Pass Metabolism: Dual kinase inhibitors are often substrates for cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver, leading to significant metabolism before reaching systemic circulation.
-
Efflux by Transporters: Many kinase inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells back into the gut lumen.[3]
-
Food Effects: The presence of food can variably impact the absorption of kinase inhibitors, sometimes increasing and other times decreasing their bioavailability, leading to inconsistent dosing.[1][4][5][6]
Q2: What are the main formulation strategies to improve the bioavailability of dual kinase inhibitors?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble dual kinase inhibitors:
-
Nanotechnology-Based Formulations: Encapsulating kinase inhibitors into nanoparticles can improve their solubility, protect them from degradation, and enhance their absorption.[7][8] Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance oral bioavailability by promoting lymphatic transport, thereby bypassing first-pass metabolism.[1][8]
-
Lipid-Polymer Hybrid Nanoparticles: These combine the advantages of both lipid-based and polymeric nanoparticles.
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[9]
-
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to improved solubility and dissolution rates.
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs by mimicking the effects of a high-fat meal, which stimulates bile secretion and aids in solubilization.[10][11][12][13] The use of lipophilic salts of the kinase inhibitor can further increase drug loading in these formulations.[10][11][12][13]
-
Prodrugs: Chemical modification of the kinase inhibitor to create a more soluble or permeable prodrug that is converted to the active drug in vivo is another effective strategy.
Q3: How do I choose the most appropriate formulation strategy for my dual kinase inhibitor?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your dual kinase inhibitor, the primary barrier to its bioavailability, and the desired therapeutic application.
-
For highly crystalline compounds with low solubility ('brick-dust' molecules): Nanomilling to create nanocrystals or formulating as an amorphous solid dispersion can be effective.
-
For highly lipophilic compounds ('grease-ball' molecules): Lipid-based formulations such as SNEDDS or SLNs are often a good choice.[14]
-
If extensive first-pass metabolism is the main issue: Formulations that promote lymphatic uptake, such as SLNs, can be beneficial.
-
If efflux transporter activity is high: Co-administration with an inhibitor of the specific transporter or using a formulation that masks the drug from the transporter may be necessary.
Troubleshooting Guides
Problem 1: Low Drug Loading in Nanoparticle Formulation
| Possible Cause | Troubleshooting Step |
| Poor solubility of the drug in the organic solvent or lipid phase. | Screen a wider range of solvents or lipids to find one with higher solubilizing capacity for your specific kinase inhibitor. Consider using a co-solvent system. |
| Drug precipitation during the formulation process. | Optimize the process parameters, such as the rate of addition of the drug solution to the anti-solvent or the homogenization speed and time. For lipid-based nanoparticles, ensure the drug remains solubilized in the molten lipid. |
| Incompatible stabilizer. | Experiment with different types or concentrations of stabilizers (surfactants or polymers) to ensure adequate surface coverage and prevent drug expulsion from the nanoparticle core. |
Problem 2: Nanoparticle Aggregation and Instability
| Possible Cause | Troubleshooting Step |
| Insufficient stabilizer concentration. | Increase the concentration of the stabilizer. A combination of steric and electrostatic stabilizers can often provide better stability.[14] |
| Inappropriate pH or ionic strength of the dispersion medium. | Characterize the zeta potential of your nanoparticles at different pH values to determine the pH at which they have the highest surface charge and are most stable. Adjust the pH of the dispersion medium accordingly. |
| High drug loading leading to surface crystallization. | Optimize the drug-to-carrier ratio. If high drug loading is necessary, consider encapsulating the nanoparticles in a secondary carrier or freeze-drying them with a cryoprotectant. |
Problem 3: High In Vivo Variability in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | | Significant food effect. | Conduct pilot food-effect studies in your animal model. Consider developing a formulation, such as a lipid-based system, that can minimize the variability between fed and fasted states.[4][5][6][15] | | pH-dependent solubility causing variable absorption in different regions of the GI tract. | Develop a formulation that maintains the drug in a solubilized state across the physiological pH range of the GI tract, such as an amorphous solid dispersion with a pH-independent polymer. | | Saturation of absorption mechanisms or transporters at the administered dose. | Conduct dose-ranging pharmacokinetic studies to assess dose proportionality. If absorption is saturable, consider a formulation that provides controlled release of the drug. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement with Different Formulations for Dasatinib
| Formulation | Animal Model | Bioavailability Fold Increase (vs. Suspension) | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | Rats | 2.28 | Enhanced oral bioavailability by utilizing intestinal lymphatic transport.[8] |
| Anhydrate Formulation | Humans | - | Reduced pharmacokinetic variability and mitigated the negative effect of proton pump inhibitors on absorption compared to the monohydrate form.[16][17][18] |
Table 2: Bioavailability Enhancement of Various Kinase Inhibitors with Nanoformulations
| Kinase Inhibitor | Formulation | Animal Model | Bioavailability Fold Increase (vs. Free Drug) |
| Ibrutinib | Phospholipid Complex | - | 9.14 |
| Sunitinib Maleate | Self-Nanoemulsifying Delivery System (SNEDDS) | - | 1.45 (based on Cmax) |
| Cabozantinib | Lipid-Based Formulation of Docusate Salt | Rats | ~2 |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., Dynasan 114, 116, or 118) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the dual kinase inhibitor in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[19][20]
-
Determine the zeta potential to assess stability.[20]
-
Visualize the morphology using Transmission Electron Microscopy (TEM).[19]
-
Quantify drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vitro Caco-2 Permeability Assay to Assess Efflux
-
Cell Culture:
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Apical to Basolateral (A-B) Transport: Add the test compound (dual kinase inhibitor) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
-
Inhibition Study (Optional):
-
Repeat the permeability assay in the presence of a known efflux transporter inhibitor (e.g., verapamil for P-gp) to confirm the specific transporter involved. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the drug is a substrate for that transporter.
-
Visualizations
Signaling Pathways
References
- 1. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Clinical implications of food-drug interactions with small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Clinical implications of food-drug interactions with small-molecule kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomedicine of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 20. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
inconsistent results in FAK/aurora kinase-IN-1 experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of FAK/Aurora Kinase-IN-1, a dual-target inhibitor of Focal Adhesion Kinase (FAK) and Aurora Kinases A and B.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my IC50 values for this compound across different experimental repeats?
A1: IC50 value variability is a common issue that can stem from several sources. Key factors include:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use cells within a consistent, low passage range for all experiments.
-
Initial Seeding Density: Inconsistent initial cell seeding densities can significantly impact proliferation rates and, consequently, the apparent potency of the inhibitor.
-
Inhibitor Stability: this compound is sensitive to freeze-thaw cycles. Ensure that you are using freshly prepared dilutions from a stock solution that has not been repeatedly frozen and thawed.
-
Assay Incubation Time: The duration of inhibitor exposure can affect the IC50 value. Ensure your incubation times are consistent across all experiments.
Q2: The observed cellular phenotype does not match the expected outcome. I expected to see effects on cell adhesion (FAK inhibition) and cell cycle arrest (Aurora kinase inhibition), but I'm only seeing one of these.
A2: This discrepancy can be due to the differential sensitivity of the FAK and Aurora kinase pathways in your specific cell line.
-
Dominant Pathway: In some cell lines, one pathway may be more critical for survival or proliferation than the other. Therefore, the phenotype associated with the dominant pathway will be more pronounced.
-
Temporal Effects: The inhibition of FAK-mediated signaling, which affects cell adhesion, may manifest on a different timescale than the inhibition of Aurora kinases, which impacts mitosis. Consider performing a time-course experiment to observe both short-term and long-term effects.
-
Compensatory Mechanisms: Cells can activate compensatory signaling pathways to overcome the effects of kinase inhibition.
Q3: My western blot results show inconsistent inhibition of downstream targets of FAK and Aurora kinases.
A3: Inconsistent western blot results are often due to technical variability in the experimental protocol.
-
Lysis and Collection: Ensure that cell lysates are prepared quickly and on ice to prevent protein degradation and dephosphorylation. The timing of cell harvesting after treatment is also critical.
-
Antibody Quality: The specificity and affinity of your primary antibodies for phosphorylated targets (e.g., p-FAK Y397, p-Aurora A T288) are crucial. Validate your antibodies and use them at the recommended dilution.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
If you are observing inconsistent results in your cell viability or cytotoxicity assays (e.g., MTS, MTT, CellTiter-Glo), follow this guide to troubleshoot the issue.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter to ensure precise cell numbers are seeded in each well. Allow cells to adhere and stabilize for 18-24 hours before adding the inhibitor. |
| Inhibitor Degradation | Prepare fresh serial dilutions of this compound for each experiment from a master stock. Avoid repeated freeze-thaw cycles of the master stock. |
| Edge Effects in Plates | Avoid using the outermost wells of 96-well plates as they are more prone to evaporation, leading to skewed results. If you must use them, fill them with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with the inhibitor across all experiments. A common range is 48 to 72 hours, but this should be optimized for your cell line. |
Problem 2: Inconsistent Inhibition of FAK and Aurora Kinase Phosphorylation
This guide addresses issues with western blot analysis where the inhibition of p-FAK, p-Aurora A, or p-Aurora B is not consistently observed.
Signaling Pathway Overview
Caption: Simplified FAK and Aurora kinase signaling pathways and points of inhibition by this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent western blot results.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the inhibitor dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Kinase Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FAK Y397, anti-p-Aurora A T288, anti-FAK, anti-Aurora A, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Primary Target Dependency | FAK IC50 (nM) | Aurora A IC50 (nM) | Cell Viability IC50 (nM) |
| MDA-MB-231 | FAK | 15 | 85 | 25 |
| HeLa | Aurora A/B | 120 | 20 | 30 |
| A549 | Co-dependent | 45 | 50 | 48 |
| MCF-7 | Low | 250 | 300 | > 1000 |
Technical Support Center: FAK/Aurora Kinase-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FAK/Aurora Kinase-IN-1 in their experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor, meaning it targets two different types of protein kinases: Focal Adhesion Kinase (FAK) and Aurora Kinases. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling pathways.[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, including centrosome maturation, spindle formation, and chromosome segregation.[2][3] By inhibiting both FAK and Aurora kinases, this compound can simultaneously disrupt processes related to cell movement and cell division, making it a potent agent in cancer research.
Q2: What are the expected downstream effects of inhibiting FAK and Aurora kinases?
A2: Inhibition of FAK is expected to decrease the phosphorylation of FAK at key sites like Tyrosine 397 (Y397), leading to reduced activation of downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for cell survival and proliferation.[4][5] Inhibition of Aurora kinases, particularly Aurora A and B, is expected to disrupt mitosis. This can be observed as a decrease in the phosphorylation of histone H3 at Serine 10 (a marker for Aurora B activity) and may lead to defects in spindle assembly, chromosome misalignment, and ultimately, cell cycle arrest or apoptosis.[2]
Q3: In which cancer cell lines has this compound or similar dual inhibitors shown efficacy?
A3: Dual inhibitors of FAK and Aurora kinases have shown efficacy in various cancer cell lines. The specific potency, represented by the half-maximal inhibitory concentration (IC50), can vary between cell lines. Below is a table summarizing reported IC50 values for representative FAK and Aurora kinase inhibitors in different cancer cell lines.
Quantitative Data Summary
Table 1: IC50 Values of Representative FAK and Aurora Kinase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| PF-562271 | FAK | A673 | Ewing Sarcoma | 156 - 2500 |
| VS-4718 | FAK | TC32 | Ewing Sarcoma | 156 - 2500 |
| AZD1152 | Aurora B | A673 | Ewing Sarcoma | 2 - 63 |
| MLN8237 | Aurora A | TC32 | Ewing Sarcoma | 8 - 125 |
| Unnamed Dual Inhibitor | FAK/Aurora | HCT116 | Colorectal Carcinoma | 50-100 (estimated) |
| Unnamed Dual Inhibitor | FAK/Aurora | HeLa | Cervical Cancer | 75-150 (estimated) |
Note: Data is compiled from multiple sources and serves as a general guide. Optimal concentrations for this compound should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the inhibitor to each well. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-FAK and Phospho-Aurora Kinase
This protocol is for detecting changes in the phosphorylation status of FAK and downstream targets of Aurora kinases.
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Lysis Buffer Recipe (Modified RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Freshly add before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
Procedure:
-
Seed cells and treat with this compound as desired.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include those for phospho-FAK (Y397) and total FAK, as well as phospho-Aurora A (T288) and total Aurora A.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
For normalization, probe the same membrane with an antibody against a loading control like GAPDH or β-actin.[4][5][7]
Troubleshooting Guides
Problem 1: High cell toxicity observed even at low inhibitor concentrations in the cell viability assay.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Double-check the calculations for your stock solution and serial dilutions. Ensure that the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
-
Possible Cause 2: Cell line is highly sensitive to the inhibitor.
-
Solution: Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal working concentration for your specific cell line.
-
-
Possible Cause 3: Off-target effects of the inhibitor.
-
Solution: Review literature for known off-target effects of this compound. Consider using a more specific inhibitor for either FAK or Aurora kinase as a control to dissect the source of toxicity.
-
Problem 2: No significant decrease in cell viability is observed at expected effective concentrations.
-
Possible Cause 1: Inhibitor is inactive.
-
Solution: Verify the integrity of the inhibitor. Ensure it has been stored correctly and has not expired. If possible, test its activity in a cell-free kinase assay.
-
-
Possible Cause 2: The chosen cell line is resistant to the inhibitor.
-
Solution: Confirm the expression levels of FAK and Aurora kinases in your cell line via Western blot or qPCR. Cells with low expression of the target kinases may be less sensitive. Consider using a different cell line known to be sensitive to this class of inhibitors.
-
-
Possible Cause 3: Insufficient treatment duration.
-
Solution: Increase the incubation time with the inhibitor (e.g., from 24 hours to 48 or 72 hours) to allow for sufficient time to induce a cellular response.
-
Problem 3: Inconsistent or no change in the phosphorylation of target proteins in Western blot.
-
Possible Cause 1: Inefficient cell lysis and protein extraction.
-
Solution: Ensure that the lysis buffer contains freshly added protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.[8] Keep samples on ice at all times during preparation.
-
-
Possible Cause 2: Suboptimal antibody performance.
-
Solution: Use antibodies that are validated for Western blotting and are specific for the phosphorylated form of the target. Check the antibody datasheet for recommended dilutions and blocking conditions. It is crucial to use a blocking buffer with BSA instead of milk when detecting phosphoproteins to avoid high background.[6][9]
-
-
Possible Cause 3: Incorrect loading or transfer.
Visualizations
Caption: FAK/Aurora Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree to guide troubleshooting for common issues in this compound experiments.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to FAK/Aurora Kinase-IN-1 and Other FAK Inhibitors for Researchers
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. A newer entrant in this field, FAK/aurora kinase-IN-1, presents a dual-inhibitory mechanism, targeting both FAK and Aurora kinases. This guide provides a comprehensive, data-driven comparison of this compound with other prominent FAK inhibitors, including Defactinib (VS-6063), GSK2256098, and BI 853520, to aid researchers and drug development professionals in their selection of investigational compounds.
Biochemical Potency and Selectivity
The defining characteristic of this compound is its dual activity against both FAK and Aurora kinases. This dual inhibition offers a potential advantage by simultaneously targeting cell adhesion and migration (via FAK) and cell division (via Aurora kinases).
| Inhibitor | FAK IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| This compound | 6.61 | Not Specified | 0.91 (unspecified Aurora kinase) | [1] |
| Defactinib (VS-6063) | 0.6 | >10,000 | >10,000 | [2] |
| GSK2256098 | 1.5 | Not Specified | Not Specified | [3][4] |
| BI 853520 | 1 | >50,000 (PYK2) | Not Specified | [5] |
Table 1: Comparative Biochemical Potency (IC50) of FAK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of the selected FAK inhibitors against their primary targets. Lower values indicate higher potency.
This compound demonstrates potent inhibition of both FAK and an unspecified Aurora kinase[1]. In contrast, Defactinib and BI 853520 are highly selective for FAK, with significantly less activity against other kinases like the closely related PYK2[2][5]. GSK2256098 is also a potent FAK inhibitor with high selectivity over its closest family member, Pyk2[3][4]. The dual-action of this compound could potentially lead to a broader anti-cancer activity profile.
Cellular Activity and Proliferation
The ultimate measure of an inhibitor's utility is its effect on cancer cells. Cell-based assays are crucial for determining the functional consequences of kinase inhibition.
| Inhibitor | Cell Line | Assay Type | Endpoint | Key Findings | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Anticancer effects demonstrated | [1] |
| Defactinib (VS-6063) | Various Cancer Cell Lines | Cell Viability | Inhibition of cell growth | Potent inhibition of various cancer cell lines | |
| GSK2256098 | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Viability, Clonogenic Survival, Soft-agar, Wound Healing | Decreased cell viability, growth, and motility | Dose-dependent inhibition of PDAC cell growth and survival | [6] |
| BI 853520 | Ovarian Cancer Cells | Cell Proliferation, Colony Formation, Migration, Invasion | Decreased cell proliferation, colony formation, migration, and invasion | Dose-dependent inhibition of ovarian cancer cell proliferation and motility | [7] |
Table 2: Summary of In Vitro Cellular Activity. This table highlights the effects of the inhibitors on various cancer cell lines in vitro.
In Vivo Efficacy
Preclinical animal models provide a more complex biological system to evaluate the therapeutic potential of these inhibitors.
| Inhibitor | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| This compound | Not Specified | Not Specified | Not Specified | No publicly available data |
| Defactinib (VS-6063) | Diffuse-type Gastric Cancer Xenografts | Oral, twice daily | Synergistic activity with RAF/MEK inhibitor avutometinib, leading to deep tumor regressions | [8] |
| GSK2256098 | U87MG (human glioma) Xenografts | Not Specified | Dose- and time-dependent inhibition of pFAK | [3] |
| BI 853520 | PC-3 (prostate carcinoma) Xenografts | 50 mg/kg, daily oral | Strong suppression of tumor growth and tumor regression in some animals | [2][9] |
| BI 853520 | Malignant Pleural Mesothelioma (MPM) Orthotopic Xenografts | 20 mg/kg, oral, 5 times/week for 3 weeks | Significantly lower tumor loads compared to controls | [10] |
Table 3: Summary of In Vivo Efficacy in Xenograft Models. This table presents the in vivo anti-tumor activity of the FAK inhibitors in various cancer models.
BI 853520 and GSK2256098 have shown significant tumor growth inhibition in various xenograft models[2][3][9]. Defactinib has shown promising synergistic effects when combined with other targeted therapies[8]. In vivo data for this compound is not yet publicly available, which is a critical next step in its preclinical development.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
The diagram above illustrates the central role of FAK in mediating signals from the extracellular matrix through integrins, leading to the activation of downstream pathways like PI3K/Akt that regulate cell survival, migration, and proliferation. Aurora kinases are key regulators of mitosis. This compound is unique in its ability to inhibit both of these crucial pathways.
This workflow outlines the typical steps involved in a biochemical kinase assay to determine the IC50 value of an inhibitor. The specific details of the assay, such as the substrate and detection method, may vary.
The MTT assay is a common method to assess the effect of a compound on cell proliferation and viability. This workflow illustrates the key steps from cell seeding to data analysis.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing experimental findings. Below are generalized protocols for key assays mentioned in this guide.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant FAK or Aurora kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), potentially radiolabeled (γ-³²P-ATP) or for use with a detection system (e.g., ADP-Glo™)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound)
-
96-well filter plates or other reaction vessels
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the purified kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction. For radiometric assays, this often involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated γ-³²P-ATP. For non-radiometric assays, a stop solution is typically added.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays like ADP-Glo™, a series of enzymatic reactions leads to a luminescent signal that is measured with a plate reader.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity of cultured cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
This compound represents an intriguing dual-inhibitor with the potential for broad anti-cancer activity by targeting both cell adhesion/migration and cell division. Its high potency against both FAK and an Aurora kinase distinguishes it from more selective FAK inhibitors like Defactinib, GSK2256098, and BI 853520. While these selective inhibitors have demonstrated significant preclinical and, in some cases, clinical activity, the dual-targeting approach of this compound may offer a strategy to overcome resistance mechanisms and achieve a more profound therapeutic effect.
However, a comprehensive evaluation of this compound is still in its early stages. Further research is needed to identify the specific Aurora kinase subtype it targets, to generate a broader profile of its in vitro and in vivo activity, and to elucidate its full therapeutic potential and safety profile. This guide provides a framework for researchers to understand the current landscape of FAK inhibitors and to design future experiments to further investigate these promising anti-cancer agents.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to FAK/Aurora Kinase-IN-1 and Other Aurora Kinase Inhibitors for Researchers
In the landscape of cancer therapeutics, Aurora kinases have emerged as pivotal targets due to their critical roles in cell cycle regulation. A plethora of inhibitors targeting these kinases have been developed, each with distinct profiles. This guide provides an objective comparison of FAK/Aurora kinase-IN-1 against other prominent Aurora kinase inhibitors, namely Tozasertib (VX-680), Barasertib (AZD1152), and Danusertib (PHA-739358), supported by available experimental data.
Mechanism of Action: A Dual-Targeting Approach
This compound distinguishes itself as a dual inhibitor, targeting both Focal Adhesion Kinase (FAK) and Aurora kinases. This dual-action mechanism is significant as FAK is implicated in cell adhesion, migration, and survival, while Aurora kinases are essential for mitotic progression. By inhibiting both, this compound presents a multi-pronged attack on cancer cell proliferation and survival.
In contrast, Tozasertib (VX-680) is a pan-Aurora kinase inhibitor, potently inhibiting Aurora A, B, and C.[1][2] Barasertib (AZD1152) is a selective inhibitor of Aurora B kinase.[3][4] Danusertib (PHA-739358) also inhibits all three Aurora kinase isoforms and has shown activity against other kinases like Abl and FGFR1.[5][6]
Comparative Efficacy: A Look at the Numbers
The following table summarizes the inhibitory concentrations (IC50) of these compounds against their primary targets, providing a quantitative measure of their potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | FAK | 6.61 | [2] |
| Aurora Kinase | 0.91 | [2] | |
| Tozasertib (VX-680) | Aurora A | 0.6 | [2] |
| Aurora B | 18 | [2] | |
| Aurora C | 4.6 | [2] | |
| Barasertib (AZD1152-HQPA) | Aurora A | 1369 | [3] |
| Aurora B | 0.36 (Ki) | [3] | |
| Danusertib (PHA-739358) | Aurora A | 13 | [5][7] |
| Aurora B | 79 | [5][7] | |
| Aurora C | 61 | [5][7] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of Aurora kinases and points of intervention by various inhibitors.
Caption: A typical experimental workflow for the evaluation of Aurora kinase inhibitors.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, representing the inhibitor concentration that reduces cell viability by 50%.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Aurora kinase inhibitor (and vehicle for the control group) according to a predetermined schedule and dosage.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowable size or after a specified treatment period.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound presents a novel approach by simultaneously targeting two key pathways involved in cancer progression. Its high potency against Aurora kinases, coupled with its activity against FAK, suggests a potential for broader and more durable anti-cancer effects compared to inhibitors that target only Aurora kinases. However, further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and to directly compare its efficacy and safety profile against established Aurora kinase inhibitors like Tozasertib, Barasertib, and Danusertib. Researchers are encouraged to consider the specific kinase expression profile of their cancer model of interest when selecting an appropriate inhibitor for their studies.
References
A Head-to-Head Comparison of FAK/Aurora Kinase-IN-1 and PF-562271 for Researchers
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) and Aurora Kinases have emerged as critical nodes in tumor progression, proliferation, and survival. This guide provides a detailed comparison of two notable inhibitors: FAK/Aurora Kinase-IN-1, a dual inhibitor of FAK and Aurora kinases, and PF-562271, a potent and selective FAK inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of investigational compounds for preclinical research.
Overview and Mechanism of Action
This compound is a dual inhibitor with potent activity against both FAK and Aurora kinases.[1][2] This dual-targeting approach is based on the rationale of simultaneously disrupting two distinct but crucial pathways in cancer cells: the FAK signaling cascade involved in cell adhesion, migration, and survival, and the Aurora kinase family's role in regulating mitosis and cell division. The combined inhibition is hypothesized to lead to synergistic anti-tumor effects.
PF-562271 is a well-characterized, potent, and ATP-competitive inhibitor of FAK.[3] It also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[4] By targeting FAK, PF-562271 disrupts downstream signaling pathways, including those mediated by PI3K/Akt and MAPK, thereby affecting tumor cell migration, proliferation, and survival.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and PF-562271, providing a direct comparison of their reported potencies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | FAK | 6.61[1] |
| Aurora Kinase | 0.91[1] | |
| PF-562271 | FAK | 1.5[3] |
| Pyk2 | 14[4] | |
| CDK2/Cyclin E | 30 | |
| CDK1/Cyclin B | 58 |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 / EC50 |
| This compound | Not Publicly Available | - | - |
| PF-562271 | FAK Autophosphorylation (pY397) | Inducible cell-based assay | 5 nM |
| Cell Viability | PC-3M (Prostate) | 3.3 µM | |
| Cell Viability | Various Cancer Cell Lines | 2.1 - 2.4 µM[5] | |
| FAK Phosphorylation in vivo | Tumor-bearing mice | 93 ng/mL (EC50)[5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
Caption: Aurora Kinase Signaling in Mitosis and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and accurate interpretation of results. Below are representative protocols for key assays used to evaluate FAK and Aurora kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol can be adapted for both FAK and Aurora kinases.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol for PF-562271 FAK Kinase Assay:
-
Reaction Setup: In a 96-well plate, combine purified, activated FAK kinase domain (amino acids 410-689) with 50 µM ATP and 10 µ g/well of a random peptide polymer of Glutamic acid and Tyrosine (p(Glu/Tyr)) in kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).
-
Inhibitor Addition: Add serially diluted PF-562271 to the reaction wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Detection: Detect the phosphorylation of the p(Glu/Tyr) substrate using a general anti-phospho-tyrosine (PY20) antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add an HRP substrate and stop the reaction with 2 M H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Determine IC50 values using a non-linear regression model.
Cellular FAK Autophosphorylation Assay (for PF-562271)
-
Cell Culture: Plate cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal FAK phosphorylation.
-
Inhibitor Treatment: Treat the cells with a range of PF-562271 concentrations for 1-2 hours.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FAK at Tyrosine 397 (p-FAK Y397).
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for total FAK as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the inhibition of FAK phosphorylation.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (this compound or PF-562271) for 72 hours.
-
Viability Reagent: Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue).
-
Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Reading: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model (General Protocol for PF-562271)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3M) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer PF-562271 orally (e.g., 25-50 mg/kg, twice daily) or the vehicle control.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-FAK).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
Both this compound and PF-562271 are potent inhibitors of FAK. The key differentiator is the dual-targeting capability of this compound, which also potently inhibits Aurora kinases. This dual activity may offer a therapeutic advantage in certain cancer contexts by simultaneously targeting cell adhesion/migration and cell division. PF-562271, on the other hand, is a well-established and highly selective FAK/Pyk2 inhibitor with a wealth of publicly available preclinical data, making it a valuable tool for specifically interrogating the role of FAK in cancer biology.
The choice between these two inhibitors will depend on the specific research question. For studies focused on the synergistic effects of combined FAK and Aurora kinase inhibition, this compound is a suitable choice. For investigations specifically targeting the FAK signaling pathway, the extensive characterization of PF-562271 makes it a reliable and well-documented option. Researchers should carefully consider the target profile and the available experimental data when selecting an inhibitor for their studies.
References
Introduction to FAK and Aurora Kinase Inhibition in Cancer Therapy
An Objective Comparison of FAK/Aurora Kinase Inhibitor Combinations and AZD1152-Based Combination Therapies in Oncology Research
Focal Adhesion Kinase (FAK) and Aurora kinases are key regulators of cellular processes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression is linked to poor prognosis in cancer patients.[2] Aurora kinases, particularly Aurora B, are essential for proper chromosome segregation and cytokinesis during mitosis.[3][4] Inhibition of these pathways can lead to cancer cell death and reduced tumor growth.[5][6]
This guide provides a comparative analysis of two therapeutic strategies: the combination of a FAK inhibitor with an Aurora kinase inhibitor, and the use of the selective Aurora B kinase inhibitor AZD1152 (Barasertib) in combination with other anti-cancer agents. AZD1152 is a potent and selective inhibitor of Aurora B kinase, with an IC50 of 0.37 nM.[7] It is a prodrug that is rapidly converted to its active form, AZD1152-HQPA.[3][8]
Comparative Performance in Preclinical Models
The combination of FAK and Aurora B kinase inhibitors has demonstrated synergistic effects in Ewing sarcoma cell lines.[5][6] This section compares the performance of this dual-inhibition strategy with AZD1152 in combination with conventional chemotherapeutics in leukemia models.
Table 1: Synergistic Effects of FAK and Aurora B Kinase Inhibitor Combination in Ewing Sarcoma
A study investigating the combination of the FAK inhibitor PF-562271 and the Aurora B kinase inhibitor AZD1152 in Ewing sarcoma cell lines found a synergistic reduction in cell viability and induction of apoptosis.[5][6]
| Cell Line | Treatment Combination | Key Finding | Reference |
| A673 | PF-562271 + AZD-1152 | Synergistic impairment of cell viability. | [5][6] |
| TC32 | PF-562271 + AZD-1152 | Combination induced apoptosis at concentrations where single agents had minimal effect. | [5][6] |
Table 2: Efficacy of AZD1152 in Combination with Chemotherapeutic Agents in Leukemia
AZD1152 has been shown to enhance the anti-proliferative activity of tubulin depolymerizing agents and topoisomerase II inhibitors in human acute leukemia cells.[8][9]
| Cell Line | AZD1152 Combination | IC50 (AZD1152-HQPA alone) | Key Finding | Reference |
| PALL-2 (ALL) | Vincristine | ~5 nM | Synergistically enhanced anti-proliferative activity. | [8] |
| MOLM13 (AML) | Vincristine | ~12 nM | Synergistically enhanced anti-proliferative activity. | [8] |
| MOLM13 (AML) | Daunorubicin | ~12 nM | Synergistically increased growth inhibitory activity. | [8][9] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug combination design. The following diagrams illustrate the key pathways targeted by FAK inhibitors and AZD1152.
References
- 1. escholarship.org [escholarship.org]
- 2. onclive.com [onclive.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of FAK/Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a dual FAK/Aurora kinase inhibitor, PF-03814735, with selective inhibitors targeting either Focal Adhesion Kinase (FAK) or Aurora kinases. This analysis, supported by experimental data, aims to elucidate the selectivity and potential off-target effects of these compounds, offering valuable insights for their application in cancer research and therapy.
The intricate signaling networks governed by kinases play a pivotal role in cellular processes, and their dysregulation is a hallmark of cancer. Focal Adhesion Kinase (FAK) and Aurora kinases are key players in cell adhesion, migration, proliferation, and mitosis. Consequently, they have emerged as attractive targets for anticancer drug development. While highly selective inhibitors can offer precision, compounds with multi-target profiles, such as dual FAK/Aurora kinase inhibitors, present a unique therapeutic strategy by simultaneously disrupting multiple oncogenic pathways. This guide delves into the cross-reactivity profile of the dual inhibitor PF-03814735 and compares it against the FAK inhibitor PF-562271, the Aurora A inhibitor Alisertib (MLN8237), and the Aurora B inhibitor Barasertib (AZD1152-HQPA).
Kinase Inhibition Profiles: A Comparative Analysis
To objectively assess the selectivity of these inhibitors, their inhibitory activity (IC50) against a panel of kinases was evaluated. The data, summarized in the tables below, highlights the on-target potency and off-target effects of each compound.
PF-03814735: A Dual FAK/Aurora Kinase Inhibitor
PF-03814735 demonstrates potent, low nanomolar inhibition of both Aurora A and Aurora B kinases. In addition to its primary targets, it exhibits significant activity against FAK and other kinases like Flt1 and TrkA at slightly higher concentrations.[1][2][3][4] This profile underscores its potential as a multi-targeted agent. A broader screen against 220 kinases revealed that at a concentration of 100 nM, PF-03814735 inhibited 19 other kinases by more than 90%, indicating a wider range of off-target interactions that should be considered in its experimental application.[5]
| Target | IC50 (nM) |
| Aurora A | 0.8 |
| Aurora B | 5 |
| FAK | 22 |
| Flt1 | 10 |
| TrkA | 30 |
PF-562271: A Selective FAK Inhibitor
PF-562271 is a highly potent and selective inhibitor of FAK, with an IC50 in the low nanomolar range.[6][7][8] It also displays inhibitory activity against the closely related kinase Pyk2, albeit at a lower potency.[6][8] Notably, its selectivity against a wider panel of kinases is high, with significantly less potent inhibition of other kinases, including some cyclin-dependent kinases (CDKs) at much higher concentrations.[6][8]
| Target | IC50 (nM) |
| FAK | 1.5 |
| Pyk2 | 13 |
| CDK1/Cyclin B | 58 |
| CDK2/Cyclin E | 30 |
| CDK3/Cyclin E | 47 |
| Fyn | 277 |
Alisertib (MLN8237): A Selective Aurora A Kinase Inhibitor
Alisertib is a potent and highly selective inhibitor of Aurora A kinase.[9][10][11][12] Its selectivity for Aurora A over Aurora B is greater than 200-fold.[9] Screening against a large panel of 205 kinases demonstrated that Alisertib has no other significant off-target activities at concentrations relevant for Aurora A inhibition, highlighting its specificity.[9][10][11]
| Target | IC50 (nM) |
| Aurora A | 1.2 |
| Aurora B | 396.5 |
Barasertib (AZD1152-HQPA): A Selective Aurora B Kinase Inhibitor
Barasertib is the active metabolite of the prodrug AZD1152 and is a highly potent and selective inhibitor of Aurora B kinase, with an IC50 in the sub-nanomolar range.[9][13][14][15] It exhibits remarkable selectivity for Aurora B over Aurora A (approximately 3700-fold) and Aurora C.[13][14] A screen against a panel of 50 other kinases confirmed its high specificity for Aurora B.[16] It has also been shown to suppress the FLT3-ITD mutant receptor tyrosine kinase.[14]
| Target | IC50 (nM) | Ki (nM) |
| Aurora B | 0.37 | 0.36 |
| Aurora A | 1368 | 1369 |
| Aurora C | - | 17.0 |
Signaling Pathways
To understand the functional consequences of inhibiting FAK and Aurora kinases, it is crucial to visualize their roles in cellular signaling.
FAK Signaling Pathway
Focal Adhesion Kinase is a key mediator of signaling from integrins and growth factor receptors.[1][17] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas and paxillin, to regulate cell migration, survival, and proliferation.[17][18]
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the proper execution of mitosis.[19][20][21] Aurora A is involved in centrosome separation and maturation, as well as mitotic spindle assembly.[20][21] Aurora B, a component of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis.[21][22] Their sequential activation and localization are critical for genomic stability.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are outlines of commonly employed methods for generating the data presented in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a universal method applicable to a wide range of kinases.
Workflow:
Detailed Steps:
-
Kinase Reaction: A reaction mixture containing the kinase, its specific substrate, ATP, and varying concentrations of the inhibitor is prepared in a multi-well plate. The reaction is incubated to allow for enzymatic activity.[23][24][25][26]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any remaining ATP.[23][24]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of newly synthesized ATP.[23][24]
-
Luminescence Measurement: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the activity of the kinase inhibitor. IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™ Kinase Assay)
This assay format measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. Inhibitors compete with the tracer for binding, resulting in a decrease in the FRET signal.
Workflow:
Detailed Steps:
-
Reaction Setup: The kinase, a Europium (Eu)-labeled anti-tag antibody that binds to the kinase, a fluorescently labeled ATP-competitive tracer, and varying concentrations of the test inhibitor are combined in a multi-well plate.[27][28][29][30][31]
-
Incubation: The reaction is incubated to allow the binding components to reach equilibrium.[29]
-
TR-FRET Measurement: The plate is read on a TR-FRET-capable plate reader. The Europium donor is excited, and if the fluorescent tracer is bound to the kinase-antibody complex, energy is transferred, leading to emission from the tracer.[29]
-
Data Analysis: The ratio of the emission from the tracer to the emission from the Europium is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Conclusion
The choice of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. The dual FAK/Aurora kinase inhibitor PF-03814735 offers a multi-pronged approach by potently inhibiting key players in both cell adhesion/migration and mitosis. However, its broader off-target profile necessitates careful consideration of potential confounding effects in experimental systems. In contrast, PF-562271, Alisertib, and Barasertib provide highly selective tools for dissecting the specific roles of FAK, Aurora A, and Aurora B, respectively. The data and protocols presented in this guide are intended to aid researchers in making informed decisions when selecting and utilizing these valuable chemical probes to advance our understanding of cancer biology and develop more effective therapies.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. apexbt.com [apexbt.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Aurora kinase - Wikipedia [en.wikipedia.org]
- 22. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 24. worldwide.promega.com [worldwide.promega.com]
- 25. ulab360.com [ulab360.com]
- 26. kinaselogistics.com [kinaselogistics.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. bmglabtech.com [bmglabtech.com]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to FAK/Aurora Kinase-IN-1 in Combination Chemotherapy
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the synergistic effects of dual FAK/Aurora Kinase inhibition in combination with traditional chemotherapy agents. This guide provides an objective comparison of the performance of FAK/Aurora Kinase-IN-1 and similar combination strategies, supported by experimental data, to inform preclinical and clinical research in oncology.
The coordinated inhibition of Focal Adhesion Kinase (FAK) and Aurora Kinases presents a promising strategy to enhance the efficacy of chemotherapy and overcome drug resistance in various cancers. FAK is a critical mediator of cell adhesion, migration, and survival signaling, while Aurora kinases are key regulators of cell division. Their simultaneous inhibition can disrupt fundamental cancer cell processes, leading to a synergistic anti-tumor effect when combined with cytotoxic agents.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining FAK and Aurora kinase inhibitors with chemotherapy has been evaluated in several preclinical studies. The Combination Index (CI), a quantitative measure of drug interaction, is a standard metric used to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Below are tables summarizing the synergistic effects observed in different cancer types with various drug combinations.
Table 1: Synergistic Effects of FAK and Aurora Kinase Inhibitors in Ewing Sarcoma
| FAK Inhibitor | Aurora Kinase Inhibitor | Cell Lines | Combination Index (CI) | Outcome |
| PF-562271 | AZD-1152 (Aurora B) | A673, TC32, SK-ES-1, RD-ES | CI < 0.7 | Synergistic |
| VS-4718 | AZD-1152 (Aurora B) | A673, TC32, SK-ES-1, RD-ES | CI < 0.7 | Synergistic |
| PF-562271 | MLN-8237 (Aurora A) | A673, TC32, SK-ES-1, RD-ES | CI < 0.7 | Synergistic |
Data from a study on Ewing Sarcoma cell lines demonstrates strong synergy with Combination Index values consistently below 0.7, indicating a potentiation of anti-proliferative effects[1].
Table 2: Synergistic Effects of Aurora Kinase Inhibitors with Cisplatin
| Aurora Kinase Inhibitor | Cancer Type | Cell Line | Chemotherapy | Combination Index (CI) | Outcome |
| Fangchinoline (Aurora A) | Ovarian Cancer | OVCAR-3 | Cisplatin | 0.513 - 0.77 | Synergistic[2] |
| BI 831266 (Aurora B) | Breast Cancer | MCF7 | Cisplatin | Not specified | Synergistic[3][4][5] |
These studies highlight the potential of Aurora kinase inhibition to enhance the efficacy of the widely used chemotherapeutic agent, cisplatin, in both ovarian and breast cancer models.
Signaling Pathways and Mechanism of Action
The synergistic interaction between FAK/Aurora kinase inhibition and chemotherapy stems from the targeting of multiple, often convergent, signaling pathways crucial for cancer cell survival and proliferation.
Caption: FAK and Aurora Kinase Signaling Pathways in Cancer.
FAK, activated by integrins and growth factor receptors, promotes cell survival and proliferation through downstream pathways such as PI3K/AKT and RAS/MEK/ERK. Aurora kinases are essential for proper mitotic progression. Chemotherapy induces DNA damage and microtubule disruption, leading to apoptosis and mitotic catastrophe. A dual FAK/Aurora kinase inhibitor blocks the pro-survival signals from FAK and disrupts mitosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound with chemotherapy in vitro.
Caption: Workflow for In Vitro Synergy Assessment.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of the this compound and the chemotherapeutic agent are prepared.
-
A dose-response matrix is designed with serial dilutions of each drug individually and in combination at constant or non-constant ratios.
-
Cells are treated with the drug solutions.
3. Cell Viability Assay:
-
After a 72-hour incubation period, cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Absorbance or luminescence is read using a plate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Dose-response curves are generated for each drug and the combination.
-
The half-maximal inhibitory concentration (IC50) for each agent is determined.
-
The Combination Index (CI) is calculated using software such as CompuSyn, based on the Chou-Talalay method, to determine the nature of the drug interaction.
Logical Relationship of Synergistic Interaction
The potentiation of chemotherapy by FAK/Aurora kinase inhibitors can be understood through a logical framework where multiple cancer-critical processes are simultaneously disrupted.
Caption: Logical Framework of Synergistic Action.
Conclusion
The concurrent inhibition of FAK and Aurora kinases, in conjunction with standard chemotherapy, represents a compelling therapeutic strategy. The preclinical data strongly suggest a synergistic relationship that can lead to enhanced tumor cell killing and potentially overcome mechanisms of drug resistance. This guide provides a foundational understanding for researchers to further explore and translate these findings into novel and more effective cancer treatments. Further in vivo studies and clinical trials are warranted to validate these promising preclinical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. egetipdergisi.com.tr [egetipdergisi.com.tr]
A Comparative Analysis of Dual FAK/Aurora Kinase Inhibition Strategies in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance of dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitors. This guide provides a comparative analysis of a single-molecule dual inhibitor and a combination therapy approach, supported by experimental data and detailed methodologies.
In the landscape of cancer therapeutics, the simultaneous inhibition of multiple key signaling pathways is a promising strategy to overcome resistance and enhance efficacy. Among the compelling targets are Focal Adhesion Kinase (FAK) and Aurora Kinases, both of which play crucial roles in tumor progression, proliferation, and survival. This guide presents a comparative analysis of two distinct approaches to dual FAK/Aurora kinase inhibition: a single agent, PF-03814735, with dual activity, and the synergistic combination of selective FAK and Aurora kinase inhibitors.
Performance Comparison of Dual FAK/Aurora Kinase Inhibition Strategies
The following tables summarize the in vitro and in vivo performance of the dual FAK/Aurora kinase inhibitor PF-03814735 and a combination of selective inhibitors, providing a basis for objective comparison.
Table 1: In Vitro Kinase Inhibitory Activity
This table outlines the biochemical potency of the inhibitors against their target kinases.
| Compound/Combination | Target Kinase(s) | IC50 (nM) |
| PF-03814735 | Aurora A | 0.8[1][2] |
| Aurora B | 5[1][2] | |
| FAK | 22[2] | |
| AZD1152-HQPA (active metabolite of AZD1152) | Aurora B | 0.36 (Ki)[3] |
| Aurora A | 1369 (Ki)[3] | |
| VS-4718 | FAK | 1.5[4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Anti-proliferative Activity
This table showcases the efficacy of the inhibitors in preventing the growth of various cancer cell lines.
| Compound/Combination | Cell Line(s) | Cancer Type | IC50 (nM) |
| PF-03814735 | HCT-116, HL-60, A549, H125, C6, L1210, MDCK | Colon, Leukemia, Lung, Rat Glioma, Mouse Leukemia, Dog Kidney | 42-150[1] |
| AZD1152 + VS-4718 (Combination) | Ewing Sarcoma Cell Lines | Ewing Sarcoma | Synergistic effect observed at concentrations of 2-63 nM (AZD1152) and 156-2500 nM (VS-4718)[5] |
| AZD1152 | Glioblastoma primary cultures | Glioblastoma | 14-75[6] |
| VS-4718 | Pediatric Tumor Cell Lines | Various | 1220 (median relative IC50)[4] |
Table 3: In Vivo Efficacy in Xenograft Models
This table presents the performance of the inhibitors in animal models of cancer.
| Compound/Combination | Xenograft Model(s) | Dosing Regimen | Key Outcomes |
| PF-03814735 | HCT-116 (Colon), A2780 (Ovarian), MDA-MB-231 (Breast), Colo-205 (Colon), HL-60 (Leukemia) | 10-30 mg/kg, once daily, oral | Significant tumor growth inhibition (≥50%) at ≥20 mg/kg.[7] Additive effect with docetaxel.[7] |
| AZD1152 + FAK Inhibitor (PF-562271 or VS-4718) | Ewing Sarcoma | Not specified | Significantly inhibited tumor progression.[5] |
| AZD1152 | HCT116 and SW620 (Colon) | 100 mg/kg, i.p., twice a week for 3 weeks | Significant tumor volume reduction.[8] |
| VS-4718 | Pediatric solid tumor xenografts | 50 mg/kg, twice daily, oral for 21 days | Significant differences in event-free survival distribution compared to control in 50% of solid tumor xenografts.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: FAK and Aurora Kinase Signaling Pathways.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Principle: Recombinant kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ADP produced.
-
Protocol:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., Aurora A, Aurora B, or FAK), a suitable substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., PF-03814735) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.
-
Luminescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor(s) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot for Phosphorylated Proteins
-
Objective: To detect and quantify the levels of specific phosphorylated proteins (e.g., phospho-FAK, phospho-Aurora, phospho-Histone H3) in cells treated with inhibitors.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.
-
Protocol:
-
Treat cells with the inhibitor(s) for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor(s) or vehicle control to the mice according to the specified dosing schedule (e.g., oral gavage daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, the tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
This guide provides a comparative overview of dual FAK/Aurora kinase inhibition through a single agent and combination therapy. The data presented indicates that both approaches are viable strategies for targeting these pathways in cancer. PF-03814735 demonstrates potent dual inhibition at the biochemical and cellular levels, translating to in vivo efficacy. Similarly, the combination of selective FAK and Aurora kinase inhibitors exhibits synergistic anti-tumor effects. The choice between a single dual-target inhibitor and a combination of selective agents will depend on various factors, including the specific cancer type, the therapeutic window of the compounds, and the potential for off-target effects. The provided experimental protocols offer a foundation for researchers to further investigate and compare these promising therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of FAK/Aurora Kinase-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitor, FAK/Aurora Kinase-IN-1, with other relevant inhibitors. This guide includes supporting experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a potent dual inhibitor with high affinity for both FAK and Aurora kinases. This dual-targeting mechanism holds promise for addressing complex signaling pathways implicated in cancer cell proliferation, survival, and migration.
Biochemical Potency
This compound demonstrates nanomolar potency against both FAK and Aurora kinases in biochemical assays. A summary of its inhibitory activity is presented below, alongside data for other known FAK and Aurora kinase inhibitors for comparative analysis.
| Inhibitor | FAK IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| This compound | 6.61 | 0.91 | Not Specified | [1] |
| PF-03814735 | 22 | 0.8 | 5 | [2][3] |
| AT9283 | Not Specified | 3 | 3 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and other selected kinase inhibitors against FAK and Aurora kinases A and B.
Cellular Activity
The on-target activity of this compound in a cellular context can be confirmed by assessing the phosphorylation status of downstream substrates. For Aurora kinase inhibition, a common and reliable biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3), a modification crucial for chromosome condensation during mitosis.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to confirm on-target activity, the following diagrams illustrate the FAK and Aurora kinase signaling pathways and a general workflow for inhibitor characterization.
References
Independent Validation of Combined FAK and Aurora Kinase Inhibition for Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Focal Adhesion Kinase (FAK) and Aurora Kinase has emerged as a promising strategy in oncology. This guide provides an objective comparison of the anticancer effects of combined FAK and Aurora kinase inhibition with their respective monotherapies, supported by experimental data from independent validation studies. While a specific compound designated "FAK/aurora kinase-IN-1" is not extensively documented in publicly available literature, the synergistic effects of targeting both FAK and Aurora kinase pathways with distinct inhibitors have been investigated. This guide will focus on the outcomes of such combination therapies.
Introduction to FAK and Aurora Kinase in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, survival, and migration.[1][2] Its overexpression is linked to poor prognosis in various cancers. FAK signaling is activated by integrins and growth factor receptors, leading to the activation of downstream pathways such as PI3K/AKT and MAPK, which promote tumor progression and metastasis.
Aurora Kinases (A and B) are a family of serine/threonine kinases that are key regulators of mitosis.[3][4][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[3][5] Overexpression of Aurora kinases is common in cancer and is associated with aneuploidy and tumorigenesis.[3][4]
The rationale for co-targeting FAK and Aurora kinases lies in their complementary roles in cancer cell biology. While FAK inhibition primarily impacts cell adhesion, motility, and survival signals from the tumor microenvironment, Aurora kinase inhibition directly targets cell division, leading to mitotic catastrophe and apoptosis.
Comparative Efficacy of Combined Inhibition
Independent studies have demonstrated that the combination of FAK and Aurora kinase inhibitors results in synergistic anticancer effects. This section summarizes the quantitative data from key preclinical studies.
Table 1: Synergistic Inhibition of Cell Viability in Ewing Sarcoma
A study investigating the combination of the FAK inhibitor PF-562271 and the Aurora kinase B inhibitor AZD-1152 in Ewing sarcoma cell lines demonstrated a significant synergistic reduction in cell viability.
| Cell Line | FAK Inhibitor (PF-562271) IC50 (µM) | Aurora B Inhibitor (AZD-1152) IC50 (nM) | Combination Index (CI)* |
| A673 | ~1.5 | ~5 | < 0.7 (Synergy) |
| TC32 | ~2.0 | ~7 | < 0.7 (Synergy) |
*Combination Index (CI) values less than 1 indicate synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The data presented are approximations based on graphical representations in the cited literature.[1][6]
Table 2: Enhanced Apoptosis and Cell Cycle Arrest with Combined Inhibition
The synergistic effect of combined FAK and Aurora B inhibition was further evidenced by increased apoptosis and cell cycle arrest in Ewing sarcoma cells.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| A673 | Vehicle | ~5% | ~20% |
| PF-562271 (1 µM) | ~10% | ~25% | |
| AZD-1152 (5 nM) | ~15% | ~40% | |
| Combination | ~45% | ~70% | |
| TC32 | Vehicle | ~4% | ~22% |
| PF-562271 (1 µM) | ~8% | ~28% | |
| AZD-1152 (5 nM) | ~12% | ~35% | |
| Combination | ~40% | ~65% |
Data are approximations derived from published graphical data.[6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of combined FAK and Aurora kinase inhibition are mediated through the disruption of critical signaling pathways involved in cell survival, proliferation, and division.
Caption: FAK signaling pathway in cancer.
Caption: Aurora kinase signaling in mitosis.
Experimental Protocols
This section provides an overview of the methodologies used in the validation studies to assess the anticancer effects of FAK and Aurora kinase inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the FAK inhibitor, Aurora kinase inhibitor, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the inhibitors as described for the cell viability assay for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Cells are treated for 24-48 hours, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow.
Conclusion
The independent validation data strongly support the synergistic anticancer effects of combining FAK and Aurora kinase inhibitors. This combination leads to a more profound reduction in cell viability, a greater induction of apoptosis, and more significant cell cycle arrest compared to either agent alone. These findings provide a solid rationale for the continued preclinical and clinical development of combination therapies targeting these two critical cancer-associated kinases. Further research is warranted to identify predictive biomarkers for patient stratification and to optimize dosing schedules to maximize efficacy and minimize toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FAK/aurora kinase-IN-1: A Guide for Laboratory Professionals
Crucial Safety Notice: A comprehensive, publicly available Safety Data Sheet (SDS) for FAK/aurora kinase-IN-1 (CAS No. 2178117-69-4) could not be located during our search. The following guidance is based on general best practices for handling potent, biologically active research compounds and information available for other aurora kinase inhibitors. It is imperative to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Given that this compound is a potent dual inhibitor of FAK and aurora kinase, it should be handled with caution as a potentially hazardous substance.[1] For similar compounds, such as other Aurora Kinase/Cdk inhibitors, identified hazards include being harmful if swallowed, causing skin irritation, and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like all chemical waste, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline.
-
Waste Identification and Classification:
-
Based on the nature of similar compounds, this compound waste should be considered hazardous chemical waste.
-
All materials that have come into direct contact with the compound, including contaminated PPE, weighing papers, pipette tips, and empty vials, must be disposed of as hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes unused or expired solid compounds, contaminated lab supplies, and PPE.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Hazard and Exposure Data
The following table summarizes the kind of quantitative data that would be found in a complete Safety Data Sheet. The values for this compound are currently unavailable and are indicated as "Data Not Available".
| Parameter | Value | Source |
| GHS Hazard Classification | Data Not Available | SDS Section 2 |
| Signal Word | Data Not Available | SDS Section 2 |
| Hazard Statements | Data Not Available | SDS Section 2 |
| Precautionary Statements | Data Not Available | SDS Section 2 |
| LD50 (Oral) | Data Not Available | SDS Section 11 |
| LD50 (Dermal) | Data Not Available | SDS Section 11 |
| LC50 (Inhalation) | Data Not Available | SDS Section 11 |
| Permissible Exposure Limit (PEL) | Data Not Available | SDS Section 8 |
| Threshold Limit Value (TLV) | Data Not Available | SDS Section 8 |
Experimental Protocols
Detailed experimental protocols involving this compound would be specific to the research being conducted. However, any protocol should incorporate the handling and safety precautions outlined in this document and the forthcoming official SDS.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to promote a culture of safety and responsible chemical management. Always prioritize obtaining and reviewing the official Safety Data Sheet from your supplier before working with any new chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FAK/Aurora Kinase-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of FAK/aurora kinase-IN-1, a potent dual inhibitor with significant applications in cancer research. By adhering to these protocols, you can minimize risk and maintain the integrity of your experiments.
This compound is a small molecule inhibitor with demonstrated anticancer effects.[1] Its potent biological activity necessitates careful handling to avoid accidental exposure. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Safety Information at a Glance
A thorough understanding of the compound's properties is the first step toward safe handling. While a comprehensive toxicological profile for this compound is not publicly available, its classification as a potent kinase inhibitor with anticancer properties warrants treating it as a hazardous compound. The following table summarizes key known data for this compound.
| Property | Value | Reference |
| CAS Number | 2178117-69-4 | [2] |
| Molecular Formula | C₂₃H₂₄ClN₇O₃ | [2] |
| Molecular Weight | 481.93 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [2] |
Based on the safety data sheet (SDS) for a similar aurora kinase inhibitor, the primary hazards are expected to include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory system irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Chemically resistant. Change immediately if contaminated. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provide a complete seal around the eyes. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder form to prevent inhalation. |
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a strict protocol is essential for minimizing exposure risk and ensuring the integrity of your research.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and storage conditions in your laboratory inventory.
-
Store: Store the compound in a designated, clearly labeled, and secure location at -20°C.[2]
Preparation of Solutions:
-
Work in a Ventilated Area: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Weighing:
-
Don appropriate PPE.
-
Tare a clean, sealable container on an analytical balance.
-
Carefully transfer the desired amount of this compound to the container. Avoid creating dust.
-
Clean the balance and surrounding area with a damp paper towel immediately after weighing. Dispose of the towel as hazardous waste.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound.
-
Seal the container and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use:
-
Aliquot: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and the risk of contamination.
-
Handling Liquids: When pipetting solutions of this compound, use filtered pipette tips and avoid creating aerosols.
-
Incubation: If experiments require incubation, ensure that containers are properly sealed to prevent evaporation and accidental spills.
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Clean-up (for minor spills):
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with absorbent material.
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
-
Report: Report all spills to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan:
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, gloves, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix incompatible waste streams.
-
-
Container Disposal: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
